molecular formula C21H14ClFN6 B611459 Tpl2-IN-I CAS No. 915009-13-1

Tpl2-IN-I

Cat. No.: B611459
CAS No.: 915009-13-1
M. Wt: 404.83
InChI Key: CUIQYXHABOOZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tpl2-IN-I is a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2, also known as COT or MAP3K8) kinase, a serine/threonine kinase that functions as a central signaling node in inflammatory and oncogenic pathways . By specifically targeting the TPL2 kinase domain, this compound disrupts the MAPK signaling cascade, leading to suppressed phosphorylation and activation of downstream effectors MEK1/2 and ERK1/2, as well as modulation of p38 and JNK pathways in certain cellular contexts . This mechanism effectively blocks the production of key pro-inflammatory cytokines and chemokines, including TNFα, IL-1β, IL-6, and CXCL1, which are critical drivers of pathological inflammation and tumor progression . The primary research applications of this compound include the investigation of inflammatory signaling networks, cancer biology, and autoimmune pathogenesis. In cancer research, TPL2 kinase activity promotes malignant transformation, angiogenesis, and metastasis in various models, including prostate cancer, hepatocellular carcinoma, and colitis-associated cancer . This compound allows researchers to probe the role of TPL2 in tumor-promoting inflammation, therapy resistance, and the regulation of oncogenic pathways such as CXCL12/CXCR4 and FAK/Akt . In neuroinflammation and neurodegeneration studies, TPL2 inhibition has been shown to reduce microglial activation, cytokine release, and subsequent neuronal damage, suggesting its utility in modeling Alzheimer's disease, tauopathy, and other chronic brain disorders . Furthermore, this compound serves as a critical tool for dissecting the role of TPL2 in innate immune responses, including its requirement for NLRP3 inflammasome priming and the transcriptional regulation of Il1b in macrophages . This compound provides researchers with a powerful pharmacological tool to validate genetic findings and explore the therapeutic potential of TPL2 inhibition across a spectrum of human diseases.

Properties

CAS No.

915009-13-1

Molecular Formula

C21H14ClFN6

Molecular Weight

404.83

IUPAC Name

4-(3-Chloro-4-fluorophenylamino)-6-(pyridin-3-yl-methylamino)-3-cyano-1,7-naphthyridine

InChI

InChI=1S/C21H14ClFN6/c1-29(15-3-2-6-25-11-15)20-8-16-19(12-27-20)26-10-13(9-24)21(16)28-14-4-5-18(23)17(22)7-14/h2-8,10-12H,1H3,(H,26,28)

InChI Key

CUIQYXHABOOZFA-UHFFFAOYSA-N

SMILES

CN(C1=NC=C2C(C(NC3=CC=C(F)C(Cl)=C3)=C(C#N)C=N2)=C1)C4=CC=CN=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tpl2-IN-I;  Tpl2 IN I;  Tpl2INI;  Tpl2 inhibitor I;  Tpl2-inhibitor-I;  Tpl2 kinase inhibitor; 

Origin of Product

United States

Molecular and Cellular Mechanisms of Tpl2 Kinase Activity

Upstream Regulators and Activation Pathways of TPL2

The activation of TPL2 is a downstream event for several key receptor families involved in the immune response. These include the Toll-like receptors (TLRs), tumor necrosis factor receptor (TNFR), interleukin-1 receptor (IL-1R), CD40, IL-17 receptor (IL-17R), and certain G-protein coupled receptors (GPCRs). A common and essential step in these pathways is the activation of the IκB kinase (IKK) complex, which plays a direct role in liberating TPL2 from its inhibitory p105 complex. frontiersin.orgresearchgate.net

Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). cellsignal.com The engagement of various TLRs on the surface of immune cells, such as macrophages and dendritic cells, initiates a signaling cascade that leads to the activation of TPL2. pnas.orgnih.gov This activation is essential for the downstream activation of the extracellular signal-regulated kinase (ERK) pathway in response to TLR ligands. pnas.orgnih.gov

Upon TLR stimulation, the adaptor protein MyD88 is recruited, which in turn recruits and activates interleukin-1 receptor-associated kinases (IRAKs). cellsignal.com This leads to the activation of the IKK complex, a critical event for TPL2 activation. frontiersin.org For instance, in macrophages stimulated with the TLR4 ligand lipopolysaccharide (LPS), TPL2 is required for ERK activation. pnas.orgnih.gov This TPL2-dependent ERK activation is crucial for the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). embopress.org Studies have shown that diverse TLRs utilize TPL2 to activate ERK in hematopoietic cells, highlighting its role as a master regulator of ERK-dependent gene expression downstream of TLRs. pnas.org

Table 1: TPL2 in Toll-Like Receptor (TLR) Signaling

TLR Ligand Cell Type Key Outcome of TPL2 Activation Reference
Lipopolysaccharide (LPS) Macrophages ERK activation and subsequent TNF-α production nih.govembopress.org
Pam3Cys-Ser-Lys4 (TLR2 agonist) Macrophages, Dendritic Cells ERK signaling activation nih.gov
CpG DNA (TLR9 agonist) Bone marrow-derived macrophages, B cells ERK activation and partial regulation of IL-10 pnas.org

The tumor necrosis factor receptor (TNFR) superfamily, which includes TNFR1, plays a significant role in inflammation, immunity, and cell survival. nih.gov The binding of TNF-α to its receptor initiates a signaling cascade that also converges on the activation of TPL2. nih.gov Similar to TLR signaling, TPL2 is essential for the activation of the ERK pathway downstream of TNFR. pnas.orgnih.gov In macrophages, stimulation with TNF-α leads to TPL2-dependent ERK phosphorylation. nih.gov The inactivation of TPL2 impairs ERK activation in response to TNF-α, while other signaling pathways like JNK, p38, and NF-κB activation remain largely unaffected. nih.gov This highlights the specific role of TPL2 in mediating the ERK signaling branch of the TNFR pathway. Interestingly, TPL2 has also been shown to protect cells from TNF-α-induced apoptosis by preventing the activation of caspase-8. pnas.org

The interleukin-1 receptor (IL-1R) is another key player in the inflammatory response, activated by the cytokine IL-1. nih.gov The signaling pathway downstream of IL-1R also engages TPL2 to mediate its effects. researchgate.net The activation of the native TPL2 complex by IL-1 requires the IKKβ-catalyzed phosphorylation of the p105/NF-κB1 subunit, leading to the release of the TPL2 catalytic subunit. nih.gov Studies have shown that IL-1 can activate the transfected TPL2 catalytic subunit in human embryonic kidney (HEK)-293 cells that express the IL-1R. nih.gov This activation is accompanied by autophosphorylation of TPL2 at multiple sites. nih.gov

CD40, a member of the TNFR superfamily, is a costimulatory protein found on antigen-presenting cells that is critical for their activation and function. nih.gov TPL2 is essential for the transduction of ERK signals downstream of CD40 engagement. embopress.orgnih.gov In B cells and macrophages, stimulation with an agonistic CD40 antibody results in impaired ERK activation in the absence of TPL2. nih.gov TPL2 is recruited to a CD40/TRAF6 signaling complex upon CD40 stimulation, and is obligatory for TRAF6-induced ERK activation. embopress.orgnih.gov

The Interleukin-17 receptor (IL-17R) is activated by the pro-inflammatory cytokine IL-17, which plays a significant role in autoimmune diseases. nih.gov TPL2 is a crucial signaling factor that mediates neuroinflammation in response to IL-17R activation. nih.govsemanticscholar.org In the IL-17R signaling pathway, TPL2 is required for the activation of TAK1, which in turn activates the downstream kinases JNK and p38. nih.gov Interestingly, unlike in TLR and TNFR signaling, TPL2 is dispensable for ERK activation by the IL-17R, indicating a distinct mechanism of signal transduction. nih.govsemanticscholar.org

Table 2: Role of TPL2 in CD40 and IL-17R Signaling

Receptor Cell Type Downstream Effectors Activated by TPL2 Reference
CD40 B cells, Macrophages ERK embopress.orgnih.gov
IL-17R Mouse Embryonic Fibroblasts (MEFs) TAK1, JNK, p38, NF-κB nih.govsemanticscholar.org

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. wikipedia.orgnobelprize.org TPL2 has been shown to be required for the transduction of signals originating from certain GPCRs, such as the proteinase-activated receptor 1 (PAR1). aacrjournals.org Signals from PAR1 that are transduced by TPL2 are involved in the reorganization of the actin cytoskeleton and cell migration. aacrjournals.org Furthermore, there is evidence of cross-talk between TLRs and GPCRs, where TLR activation can regulate the expression of GPCR kinases and arrestins in macrophages, potentially modifying GPCR-mediated immune responses. nih.gov

A central and recurring theme in the activation of TPL2 by various upstream stimuli is the essential role of the IκB kinase (IKK) complex, particularly the IKKβ subunit. nih.govtandfonline.com The IKK complex is a key regulator of the NF-κB signaling pathway. uni.lu In the context of TPL2 activation, IKKβ directly phosphorylates the TPL2 inhibitor, NF-κB1/p105. nih.govuni.lu This phosphorylation event, occurring at specific serine residues in the C-terminus of p105, targets p105 for proteasomal degradation. researchgate.netnih.gov The degradation of p105 liberates TPL2 from the inhibitory complex, allowing it to become an active kinase. frontiersin.orgnih.gov

Inhibition of IKKβ in macrophages has been shown to eliminate TPL2 activation and subsequent ERK phosphorylation induced by both LPS and TNF-α. nih.govtandfonline.com Furthermore, studies using IKK-deficient murine fibroblasts have demonstrated that IKKβ, but not IKKα, is required for TPL2 activation. nih.govuni.lu More recent findings suggest that IKK2 can also directly phosphorylate TPL2 on Serine 400, a key regulatory step that promotes its activation, independent of p105 phosphorylation. nih.gov This indicates that the IKK complex controls at least two independent steps in the activation of the TPL2/ERK-1/2 MAP kinase pathway. nih.gov

Release from ABIN-2 and NF-κB1 p105 Complex

Tumor progression locus 2 (TPL2), a mitogen-activated protein kinase kinase kinase (MAP3K), is maintained in an inactive state through its association with a multi-protein complex. In unstimulated cells, TPL2 forms a stable, stoichiometric complex with NF-κB1 p105 (a precursor of the p50 NF-κB subunit) and the A20-binding inhibitor of NF-κB activation 2 (ABIN-2). researchgate.netnih.govnih.gov This ternary complex is crucial for maintaining the stability of the TPL2 protein. researchgate.netpnas.org The binding to p105 physically obstructs TPL2 from accessing and phosphorylating its primary substrate, MEK1/2, thereby inhibiting its kinase activity. nih.govreactome.org

The activation of TPL2 is initiated by upstream signals from various immune receptors, such as Toll-like receptors (TLRs) and tumor necrosis factor receptor (TNFR). researchgate.netnih.gov These signals converge on the IκB kinase (IKK) complex. nih.govuni.lu Upon stimulation, the IKK complex, particularly the IKKβ subunit, phosphorylates p105 at specific serine residues (S927 and S932 in human p105) located in its PEST region. nih.govuni.lu This phosphorylation event serves as a signal for K48-linked polyubiquitination and subsequent proteasomal degradation of p105. researchgate.netnih.gov The degradation of p105 liberates TPL2 from its inhibitory embrace, allowing it to become catalytically active. nih.govnih.govnih.gov This release mechanism directly couples the activation of the TPL2-MAPK pathway with the canonical NF-κB signaling pathway, as p105 degradation also releases associated NF-κB dimers. researchgate.netnih.gov Genetic studies using macrophages with mutations in the IKK phosphorylation sites on p105 have confirmed that this IKK-induced proteolysis is essential for the agonist-induced release of TPL2 and the subsequent activation of its kinase activity. nih.gov

ComponentFunction in the ComplexConsequence of Interaction
TPL2 (MAP3K8) The core kinase enzyme.Activity is inhibited. Protein is stabilized.
NF-κB1 p105 An inhibitory protein that binds directly to TPL2. reactome.orgPrevents TPL2 from phosphorylating MEK1/2. nih.gov
ABIN-2 A ubiquitin-binding protein required for TPL2 stability. researchgate.netMaintains steady-state levels of TPL2 protein. nih.govnih.gov

Downstream Signaling Cascades Orchestrated by TPL2

Once released and activated, TPL2 functions as a critical node in the inflammatory response, orchestrating several downstream signaling cascades that are vital for innate and adaptive immunity. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

TPL2 is a key MAP3K that primarily signals through the MAPK pathways to regulate inflammatory responses. nih.govpatsnap.com

The most well-characterized function of active TPL2 is the phosphorylation and activation of MAPK/ERK kinase 1 (MEK1) and MEK2. nih.govpatsnap.comnih.gov TPL2 directly phosphorylates MEK1/2, which in turn are the only known kinases to activate Extracellular signal-regulated kinases 1 and 2 (ERK1/2) through dual phosphorylation on specific threonine and tyrosine residues. nih.govnih.gov This linear cascade—TPL2 to MEK1/2 to ERK1/2—is a central signaling module activated by stimuli like lipopolysaccharide (LPS) and tumor necrosis factor (TNF). uni.lunih.gov The activation of ERK1/2 by TPL2 is indispensable for the production of several pro-inflammatory cytokines. nih.gov In addition to release from p105, full TPL2 activation requires direct phosphorylation on Serine 400 by IKK2, which enhances its catalytic activity towards MEK1/2. nih.govoup.com The essential role of TPL2 in this pathway has been demonstrated in studies where TPL2 deficiency or inhibition blocks agonist-induced ERK activation. uni.lunih.govresearchgate.net

Beyond the canonical ERK1/2 pathway, TPL2 also contributes to the activation of the stress-activated MAPKs, namely c-Jun N-terminal kinase (JNK) and p38. researchgate.net In various cell types, including mouse embryonic fibroblasts, TPL2 signaling activates ERK, JNK, and NF-κB. researchgate.net In neutrophils, TPL2 has a critical role in mediating effector functions through the activation of the p38 MAPK signaling pathway. nih.gov TPL2 can directly phosphorylate the upstream MAP2Ks for p38, which include MKK3 and MKK6. pnas.org This activation of p38α and p38δ drives the production of inflammatory mediators. nih.govnih.gov The ability of TPL2 to activate multiple MAPK subfamilies—ERK, JNK, and p38—positions it as a central regulatory node that controls a wide spectrum of inflammatory responses depending on the cell type and stimulus. researchgate.netjci.orgnih.gov

Downstream KinaseActivated ByKey Functions
MEK1/2 TPL2Phosphorylates and activates ERK1/2. patsnap.com
ERK1/2 MEK1/2Regulates gene expression for inflammation and cell proliferation. patsnap.comnih.gov
MKK3/6 TPL2Phosphorylates and activates p38 MAPKs. pnas.org
p38 MAPK MKK3/6Controls production of inflammatory mediators, particularly in neutrophils. nih.gov
JNK MAPK Upstream MAP2Ks (MKK4/7)Involved in stress responses and apoptosis. TPL2 contributes to its activation. researchgate.netnih.gov

NF-κB Signaling Regulation

TPL2 is intricately linked with the NF-κB signaling pathway, primarily through its physical and functional relationship with NF-κB1 p105. researchgate.netnih.gov The IKK-mediated degradation of p105 not only activates TPL2 but also leads to the processing of p105 into the p50 subunit, which can then form active NF-κB dimers (e.g., p50-RelA) that translocate to the nucleus to regulate gene transcription. nih.govnih.gov TPL2 can also modulate NF-κB activity more directly. nih.gov Some studies suggest that TPL2 can induce the NF-κB pathway even without prior stimulation by increasing the production of p50 and its translocation to the nucleus. nih.gov

Furthermore, the TPL2-ERK pathway can establish a negative feedback loop on NF-κB-dependent gene expression. nih.govnih.gov For example, in macrophages stimulated with LPS, the activation of TPL2/ERK signaling can downregulate the NF-κB-dependent expression of the pro-inflammatory cytokine interleukin-12 (B1171171) (IL-12). nih.govnih.gov This demonstrates a coordinated regulation where the same initial signal (IKK activation) triggers both a primary NF-κB response and a TPL2-dependent modulatory pathway. nih.gov This crosstalk allows for a more nuanced and controlled inflammatory response over time.

Crosstalk with Type I Interferon Signaling

Research has uncovered a significant crosstalk between the TPL2-MAPK pathway and Type I Interferon (IFN) signaling. nih.gov TPL2 signaling negatively regulates the production of IFN-β in macrophages and myeloid dendritic cells following stimulation of TLRs. oup.comsemanticscholar.org In macrophages deficient in TPL2, stimulation with TLR ligands leads to significantly elevated levels of IFN-β mRNA and protein. nih.gov This negative regulation is mediated by the TPL2-ERK1/2 pathway, which induces the expression of the transcription factor FOS. oup.com The resulting TCF-FOS transcription factor complexes then act to inhibit IFN-β expression. oup.comdntb.gov.ua

This regulatory role has important physiological consequences. The overproduction of Type I IFN in TPL2-deficient animals contributes to their increased susceptibility to certain intracellular bacterial infections. nih.gov This highlights a critical function for TPL2 in balancing immune responses, where it promotes certain inflammatory pathways (e.g., TNF production) while simultaneously restraining others (e.g., Type I IFN production) to ensure an appropriate and non-detrimental host response. researchgate.netnih.gov

Regulation of Specific Transcription Factors (e.g., JunB, NFAT)

The kinase activity of TPL2 is integral to the mitogen-activated protein kinase (MAPK) signaling cascade, which culminates in the activation of various transcription factors that drive cellular responses. patsnap.com By phosphorylating and activating downstream kinases like MEK1/2, which in turn activate ERK1/2, TPL2 influences the expression of numerous genes, including those regulated by the transcription factor families Jun and the Nuclear Factor of Activated T-cells (NFAT). patsnap.com

Research has demonstrated that TPL2 can activate the transcription factor NFAT. nih.gov Overexpression of TPL2 in T-cell lines has been shown to induce the expression of Interleukin-2 (IL-2), a process that is dependent on NFAT. nih.gov TPL2's effect is specific to certain NFAT isoforms; it has been observed to activate NFATp (NFATc2) but not NFATx, and it has a minimal effect on NFATc. nih.gov The mechanism involves TPL2 promoting the nuclear translocation of NFATp. nih.gov Further studies have shown that TPL2 cooperates with protein kinase C zeta (PKCζ) to regulate the transactivation activity of NFATc2 through phosphorylation of its amino-terminal domain. nih.gov This activation pathway appears to be independent of calcineurin, a primary regulator of NFAT. nih.gov

While the TPL2-MEK-ERK pathway is known to activate the AP-1 transcription factor complex, which is composed of proteins from the Jun and Fos families, specific data detailing the direct regulation of JunB by TPL2 is less established. nih.govfrontiersin.org However, the broader MAPK pathway, of which TPL2 is a key upstream regulator, is known to influence the activity of Jun family members. nih.gov For instance, TPL2 has been shown to be an upstream activator of JNK/c-Jun signaling pathways in certain contexts. nih.gov Given that AP-1 components are critical for the expression of many inflammatory genes, inhibition of TPL2 kinase activity by a compound like Tpl2-IN-1 would be expected to modulate the activity of these transcription factors, thereby reducing the expression of pro-inflammatory cytokines. patsnap.com

Transcription FactorEffect of TPL2 ActivationKey Findings
NFAT (Nuclear Factor of Activated T-cells)Activation, particularly of NFATp (NFATc2)TPL2 induces nuclear translocation of NFATp and promotes IL-2 gene expression. nih.gov It cooperates with PKCζ to regulate NFATc2's transactivation activity. nih.gov
JunB (AP-1 Component)Indirect Regulation (Inferred)As a key activator of the MAPK/ERK/JNK pathways, TPL2 is upstream of the AP-1 complex, which includes Jun family proteins. nih.gov Direct regulation of JunB is not extensively detailed, but inhibition of TPL2 would likely impact AP-1-dependent transcription. patsnap.com

TPL2 Scaffolding Function versus Kinase Activity

TPL2 possesses a dual functionality within the cell, acting as both a kinase and a scaffolding protein. frontiersin.org These roles are intricately linked and regulated. In its inactive state, TPL2 exists in a stable complex with NF-κB1 p105 (a precursor to the p50 subunit of NF-κB) and ABIN2 (A20-binding inhibitor of NF-κB). frontiersin.orgfrontiersin.org This interaction is crucial for TPL2's stability; in the absence of p105, TPL2 protein levels are dramatically reduced. nih.gov

The scaffolding function of TPL2 is essential for maintaining the stability of both ABIN2 and NF-κB1 p105 proteins. frontiersin.org Simultaneously, the binding of p105 to TPL2 serves to inhibit its kinase activity, preventing it from phosphorylating its substrate, MEK. nih.gov Cellular stimulation, for example through Toll-like receptors (TLRs), activates the IκB kinase (IKK) complex, which then phosphorylates p105. frontiersin.orgnih.gov This phosphorylation event targets p105 for degradation by the proteasome, which in turn liberates TPL2 from the inhibitory complex. frontiersin.orgnih.gov Once released, TPL2 can execute its kinase activity, leading to the activation of the downstream MAPK cascade. frontiersin.org

The distinction between these two functions is critical for understanding the full biological role of TPL2. Studies using kinase-dead (KD) TPL2 mutants, which retain their structure and can therefore still act as scaffolds, have been instrumental in dissecting these roles. elifesciences.orgnih.gov For instance, research in a tauopathy model of neurodegeneration used a TPL2-KD mouse model that preserves the scaffolding function. elifesciences.orgnih.gov This allowed researchers to conclude that the neuroinflammatory effects were specifically due to the kinase activity of TPL2. elifesciences.org

A chemical inhibitor like Tpl2-IN-1 is designed to specifically block the ATP-binding site of the TPL2 kinase domain, thereby inhibiting its catalytic function. patsnap.com This pharmacological approach mimics the effect of a kinase-dead mutant, ablating the kinase activity while leaving the scaffolding function intact. This allows for the specific investigation of the consequences of TPL2's enzymatic action without the confounding effects of destabilizing the TPL2-p105-ABIN2 complex. frontiersin.org

FunctionDescriptionRegulatory MechanismImpact of Tpl2-IN-1
Kinase Activity Phosphorylates and activates downstream targets, primarily MEK1/2, leading to ERK1/2 activation. patsnap.comInhibited by binding to NF-κB1 p105. Activated upon release from the p105/ABIN2 complex following IKK-mediated p105 degradation. frontiersin.orgnih.govDirectly blocked. The inhibitor prevents the catalytic phosphorylation of substrates.
Scaffolding Function Forms a stable complex with NF-κB1 p105 and ABIN2, which is required to maintain the steady-state levels of all three proteins. frontiersin.orgnih.govConstitutively active as long as the protein is expressed and can physically interact with its partners.Unaffected. The inhibitor targets the kinase domain's catalytic site, not the protein-protein interaction domains responsible for scaffolding.

Role of Tpl2 in Immune Cell Function and Regulation

Macrophage and Monocyte Responses

Macrophages and monocytes are key players in the innate immune system, responsible for detecting pathogens, producing inflammatory mediators, and clearing debris. TPL2 is a central regulator of their activation and function.

Data on the impact of TPL2 inhibition on pro-inflammatory cytokine production in monocytes and macrophages:

Cell TypeStimulusCytokineEffect of TPL2 Inhibition/AblationSource
Primary Human MonocytesLPSTNF-αBlocked production nih.gov
Primary Human MonocytesIL-1βTNF-αBlocked production nih.gov
Primary Human MonocytesTLR2 agonistsIL-1βDose-dependent attenuation nih.gov
Murine MacrophagesL. monocytogenesTNF-α, IL-1βReduced production austinpublishinggroup.com
Macrophages/Dendritic CellsLPSTNF-α, IL-1βUpregulated production depends on TPL2 asm.org
Murine MacrophagesLPSIL-1βRequired for transcription frontiersin.orgresearchgate.netnih.gov
Intestinal Tissues (human/mouse)C. difficile toxinTNF-α, IL-6, IL-1βSignificantly reduced production asm.org

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by processing and releasing pro-inflammatory cytokines like IL-1β and IL-18. frontiersin.orgresearchgate.netnih.gov While TPL2 is important for the synthesis of pro-inflammatory cytokines regulated by the inflammasome, studies indicate that TPL2 kinase activity is specifically required for the transcription of Il1b during inflammasome priming but is dispensable for the activation of the NLRP3 inflammasome itself. frontiersin.orgresearchgate.netnih.govnih.gov TPL2 kinase activity is not required for the transcription of Nlrp3, Il18, caspase-1, or gasdermin-D during inflammasome priming in LPS-stimulated macrophages. frontiersin.orgresearchgate.netnih.gov

Beyond cytokine regulation, TPL2 also influences the direct antimicrobial functions of macrophages, including phagocytosis and bacterial killing. TPL2 catalytic activity is required for phagosome acidification and efficient killing of internalized bacteria such as Staphylococcus aureus and Citrobacter rodentium by macrophages. nih.govembopress.org This function is mediated by the regulation of V-ATPase assembly and activity, promoting phagosome maturation. nih.govembopress.org This role in phagosome maturation appears to be independent of TPL2's established function in regulating cytokine expression via MAPK signaling. nih.govembopress.org

Neutrophil Function

Neutrophils are the first responders of the innate immune system and are critical for combating bacterial infections. TPL2 plays a role in several key neutrophil functions. TPL2 is expressed in both human and murine neutrophils. nih.govresearchgate.netoup.comnih.govresearchgate.net

TPL2 is involved in regulating multiple neutrophil antimicrobial pathways, including inflammatory cytokine secretion and oxidative burst. nih.govresearchgate.netoup.comnih.govresearchgate.netoup.com Studies have shown that TPL2 ablation impairs neutrophil TNF-α secretion in response to LPS stimulation. nih.govresearchgate.netoup.comnih.govresearchgate.netoup.com Furthermore, TPL2 is important for superoxide (B77818) generation in response to stimuli like the chemotactic peptide fMLP, a key component of the oxidative burst. nih.govresearchgate.netoup.comnih.govresearchgate.netoup.com TPL2 also contributes to the killing of extracellular bacteria, such as Citrobacter rodentium. nih.govnih.govresearchgate.netoup.com While TPL2 is crucial for these antimicrobial activities, it does not appear to be required for bacterial phagocytosis by neutrophils. nih.govresearchgate.net

Data on the impact of TPL2 ablation on neutrophil function:

Neutrophil FunctionStimulusEffect of TPL2 AblationSource
TNF SecretionLPSImpaired nih.govresearchgate.netoup.comnih.govresearchgate.netoup.com
Superoxide GenerationfMLPImpaired nih.govresearchgate.netoup.comnih.govresearchgate.netoup.com
Killing of C. rodentium-Impaired nih.govnih.govresearchgate.netoup.com
Bacterial Phagocytosis-Normal nih.govresearchgate.net

Microglial Activation and Neuroinflammation

Microglia are the resident macrophages of the central nervous system and play a critical role in neuroinflammation. TPL2 kinase activity modulates microglial inflammatory responses. elifesciences.orgbiorxiv.orgnih.govresearchgate.netnih.gov

Research indicates that TPL2 kinase activity is required for microglia-mediated neuron death in vitro. elifesciences.orgbiorxiv.orgnih.govresearchgate.netnih.gov In models of acute neuroinflammation, TPL2 kinase activity regulates microglia activation states and brain cytokine levels. elifesciences.orgbiorxiv.orgnih.govresearchgate.netnih.gov In models of chronic neurodegeneration, such as tauopathy, loss of TPL2 kinase activity reduces neuroinflammation, including cytokine release, inducible nitric oxide synthase (iNOS) induction, astrocyte activation, and immune cell infiltration. elifesciences.orgbiorxiv.orgnih.govresearchgate.netnih.gov These findings suggest that inhibiting TPL2 kinase activity could be a potential strategy to mitigate the harmful consequences of microglial activation in neurodegenerative conditions. elifesciences.orgbiorxiv.orgnih.govresearchgate.netnih.gov

T Lymphocyte (T Cell) Regulation

TPL2 plays a critical role in regulating the function and differentiation of various T lymphocyte subsets. Studies using TPL2-deficient mice or pharmacological inhibitors have shed light on its specific contributions to T cell responses uga.edunih.govplos.orgplos.orgnih.govnih.govsemanticscholar.orgresearchgate.netpnas.org. TPL2 is dynamically regulated in T lymphocytes by both T cell receptor engagement and IL-12 nih.gov.

Data on the impact of TPL2 deficiency on CD4+ T cell differentiation:

T Cell SubsetTPL2 StatusIFN-γ ProductionDifferentiationAssociated Transcription FactorsReference
CD4+ T cellsDeficientImpairedImpaired Th1Reduced T-bet and Stat4 nih.govaustinpublishinggroup.com
CD4+ T cellsWild-typeNormalNormal Th1Normal T-bet and Stat4 nih.govaustinpublishinggroup.com

While TPL2 promotes Th1 differentiation, its role in other CD4+ T helper subsets like Th17 can be context-dependent plos.orgresearchgate.netnih.gov. Some in vitro studies suggest TPL2 promotes Th17 differentiation and IL-17A secretion, but in vivo models of colitis associated with mixed Th1/Th17 pathology, TPL2 deficiency resulted in reduced proportions of IFN-γ-expressing CD4 T cells but did not significantly affect IL-17A expression plos.orgresearchgate.netnih.gov.

TPL2 is a crucial signaling factor and mediator of effector cytokine expression in invariant NKT (iNKT) cells aai.orgnih.govaai.org. iNKT cells are innate-like T lymphocytes that play a role in hepatic inflammation aai.orgnih.gov. Genetic ablation of TPL2 in mice ameliorates immune-mediated liver injury induced by Con A and affects hallmarks of NKT cell activation, without impacting NKT cell development in the thymus aai.orgnih.gov. Studies using the iNKT-specific ligand α-galactosylceramide have shown that TPL2 is involved in the production of effector cytokines, including IL-4 and IFN-γ, by iNKT cells aai.orgnih.govaai.org. TPL2 kinase inhibitors have been shown to mirror the effects of genetic ablation in vivo, impacting ERK and Akt signaling pathways responsible for IL-4 and IFN-γ expression through the activation of transcription factors like JunB and NFAT aai.orgnih.govaai.org.

Data on the impact of TPL2 inhibition/deficiency on iNKT cell function:

Cell TypeStimulusTPL2 ModulationEffect on IL-4 ProductionEffect on IFN-γ ProductionReference
iNKT cellsα-galactosylceramideGenetic AblationReducedReduced aai.orgnih.govaai.org
iNKT cellsα-galactosylceramideInhibitorReducedReduced aai.orgnih.govaai.org
iNKT cellsCon AGenetic AblationReducedReduced aai.orgnih.gov

TPL2 has a species-specific role in regulating the effector functions of cytotoxic T lymphocytes (CTLs). Pharmacological inhibition of TPL2 has been shown to block IFN-γ and TNF-α secretion as well as cytolytic activity of human CTLs plos.orgnih.govnih.gov. This effect appears to be specific to human effector CTLs, as TPL2 inhibition did not block cytokine secretion from murine effector CTLs plos.orgnih.govnih.gov. Furthermore, IL-12 failed to induce TPL2 expression in murine CTLs, and TPL2-deficient murine CTLs did not exhibit functional deficiencies in response to infection nih.gov. This suggests that TPL2 plays a significant role in the adaptive immune response mediated by human CTLs against intracellular pathogens and tumors nih.gov.

Data on the impact of TPL2 inhibition on human CTL function:

Cell TypeTPL2 ModulationEffect on IFN-γ SecretionEffect on TNF-α SecretionEffect on Cytolytic ActivityReference
Human CTLsInhibitorBlockedBlockedBlocked plos.orgnih.govnih.gov
Murine CTLsInhibitorNo BlockadeNo BlockadeNot Blocked plos.orgnih.govnih.gov

Dendritic Cell Modulation

TPL2 plays a significant role in modulating the activation and function of dendritic cells (DCs), which are crucial antigen-presenting cells that link innate and adaptive immunity asm.orgaai.orgucl.ac.uk. TPL2 is highly expressed in immune cells, including dendritic cells asm.org. Upon stimulation with Toll-like receptor ligands like LPS, TPL2 activates the MEK-ERK pathway in DCs, leading to the production of cytokines ucl.ac.uk.

TPL2 can have differential effects on cytokine production in DCs. In response to TLR stimulation, TPL2 deficiency in DCs has been shown to increase the production of pro-inflammatory cytokines such as IL-12p40 and IL-6, while reducing the production of the suppressive cytokine IL-10 asm.orgaai.orgucl.ac.uk. This suggests that TPL2 can negatively regulate certain pro-inflammatory cytokine responses in DCs aai.org.

Furthermore, TPL2 signaling in DCs can influence T cell differentiation. Studies with Mycobacterium tuberculosis-infected DCs have shown that TPL2 signaling suppresses certain aspects of DC activation, leading to blunted Th1 responses aai.org. Genetic depletion of TPL2 in Mtb-treated DCs resulted in increased T cell production of IFN-γ and IL-2, as well as increased T-bet expression, indicating enhanced Th1 polarization aai.org. This highlights a role for TPL2 in DCs in negatively regulating Th1 responses.

TPL2 also influences DC migration. Loss of TPL2 in Mtb-treated DCs led to decreased E-cadherin expression and increased expression of molecules involved in DC transmigration, such as Icam-1 (Cd54) and Mmp2 aai.org. Expression of CCR7 and CCR4 was also enhanced in TPL2-deficient DCs, correlating with improved migration towards CCL19 and CCL21 in vitro aai.org.

Data on the impact of TPL2 deficiency on DC function:

Cell TypeStimulusTPL2 StatusEffect on IL-12p40 ProductionEffect on IL-6 ProductionEffect on IL-10 ProductionEffect on Th1 Polarization (co-culture)Effect on MigrationReference
DCsMtbDeficientIncreasedIncreasedNot specifiedEnhancedImproved aai.org
DCsTLR ligandsDeficientIncreasedNot specifiedReducedNot specifiedNot specified asm.orgucl.ac.uk

Preclinical Research into Tpl2 in I in Disease Models

Inflammatory and Autoimmune Disease Models

Murine Models of Arthritis

While TPL2 is being pursued as a target for treating inflammatory conditions including rheumatoid arthritis researchgate.net, results from the testing of TPL2 inhibitors in animal models of rheumatoid arthritis have not been widely described stanford.edu. However, inhibition of TPL2 kinase activity has been shown to ameliorate inflammation in mouse models of arthritis researchgate.netresearchgate.net. TPL2 regulates the activation of ERK and p38 pathways, which are involved in inflammatory responses researchgate.net.

Experimental Colitis Models (e.g., DSS-induced)

The role of TPL2 in intestinal inflammation has been investigated using experimental colitis models, such as dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis pnas.orgnih.gov. Studies using TPL2-deficient mice have shown contrasting results regarding susceptibility to DSS-induced colitis. Some research indicates that TPL2 deficiency ameliorates DSS-induced colitis, leading to only mild inflammation and reduced synthesis of inflammatory cytokines, despite normal NF-κB activation nih.govresearchgate.net. Pharmacological inhibition of TPL2 kinase was similarly effective in ameliorating colitis as TPL2 deficiency nih.govresearchgate.net. Increased TPL2/ERK activation has been observed in patients with Crohn's disease nih.govresearchgate.net.

Conversely, other studies have reported that TPL2-deficient mice are highly susceptible to DSS-induced colitis, exhibiting significantly increased weight loss, disease activity index, lethality, and reduced colon length compared to wild-type controls pnas.orgresearchgate.net. These mice also displayed exacerbated histopathological features, including increased loss of Goblet cells, extensive loss of crypts, and focal to widespread ulceration pnas.orgresearchgate.net. This hypersensitivity in TPL2 knockout mice was attributed to reduced secretion of PGE₂, resulting from reduced IL-1β–dependent expression of COX2 in intestinal myofibroblasts aai.org. Ablation of TPL2 specifically in intestinal myofibroblasts was sufficient to confer increased susceptibility to DSS-induced colitis pnas.orgaai.org. The homeostatic role of intestinal myofibroblasts via TPL2 upon intestinal damage was further validated in a 2,4,6-trinitro benzene (B151609) sulfonic acid (TNBS)-induced colitis model, where TPL2-deficient mice showed exacerbated pathology pnas.org.

Psoriasis Models

Preclinical studies using genetic manipulation of TPL2 in mice have found that TPL2 deficiency provides beneficial effects in psoriasis models researchgate.netelifesciences.org. TPL2 is being pursued as a target for treating psoriasis researchgate.net. TPL2 mRNA has been found to be highly abundant in the lesional skin of psoriasis patients researchgate.netresearchgate.net. Inhibiting TPL2 catalytic activity has been shown to be protective in preclinical models of psoriasis nih.gov.

Pancreatitis Models

TPL2 has been shown to have important immunomodulatory effects on inflammatory processes, and its importance to pancreatitis has been examined in preclinical models researchgate.netnih.govresearchgate.net. TPL2 kinase inhibition reduces inflammation in models of acute pancreatitis researchgate.net. Studies in caerulein-induced pancreatitis models have shown that TPL2-deficient mice have reduced neutrophils and reduced activation of pancreatic MEK-1/2, ERK1/2, JNK, and AP-1 researchgate.net. Ablation of TPL2 markedly reduced pancreatic and lung inflammation in secretagogue-induced and bile salt-induced pancreatitis models, although it did not alter pancreatic injury/necrosis nih.govresearchgate.net. The reduction in caerulein-induced pancreatic inflammation is dependent upon TPL2 ablation in non-myeloid cells and is associated with inhibition of MEK, JNK, and AP-1 activation and the expression of MCP-1, MIP-2, and interleukin-6 nih.govresearchgate.net. Non-myeloid cell expression of TPL2 regulates pancreatic inflammation by mediating proinflammatory signals and the generation of neutrophil chemoattracting factors nih.govresearchgate.net.

Experimental Autoimmune Encephalomyelitis (EAE) for Multiple Sclerosis

TPL2 is a crucial mediator of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis nih.govaai.orgrupress.orgnih.govoup.com. TPL2-deficient mice are protected from EAE, exhibiting a delay in onset and reduced disease severity compared to controls nih.gov. This protection correlates with reduced immune cell infiltration, demyelination, and axonal damage in the central nervous system (CNS) nih.govaai.orgnih.govoup.com. TPL2 was found to be dispensable for Th17 cell differentiation in vitro and for the initial priming of Th17 cells in EAE nih.govaai.orgnih.gov. However, TPL2 signaling in radiation-resistant stromal cells promoted the effector phase of the disease nih.govaai.orgnih.govoup.com. Studies using a mouse strain expressing a kinase-inactive form of TPL2 demonstrated that stimulation of EAE was dependent on the catalytic activity of TPL2 aai.orgnih.govoup.com. TPL2 mediates autoimmune inflammation through activation of the TAK1 axis of IL-17 signaling, linking the IL-17 receptor signal to the activation and catalytic activity of TAK1 rupress.org. TPL2 is required for Th17-mediated neuroinflammation during EAE by regulating the TAK1 signaling axis downstream of the IL-17R in astrocytes nih.gov. Inhibiting TPL2 catalytic activity has been shown to be protective in preclinical models of multiple sclerosis nih.gov.

Diabetic Retinopathy and Vasculopathy Models

Based on the available search results, there is no specific preclinical research information found regarding the chemical compound Tpl2-IN-I or the role of TPL2 in diabetic retinopathy and vasculopathy models.

Pathogenic Microbial Infection Models

TPL2 plays a multifaceted role in the host immune response to pathogenic microbial infections, influencing both innate and adaptive immunity. Studies using Tpl2-deficient mice or TPL2 inhibitors have shed light on its impact on various bacterial, viral, and parasitic infections.

Bacterial Infection Models (e.g., Clostridium difficile, Mycobacterium tuberculosis, Listeria monocytogenes, Citrobacter rodentium, Group B Streptococcus)

Research indicates that TPL2 is involved in the immune response to several bacterial pathogens. Its role can vary depending on the specific bacterium and the host's immune context.

Clostridium difficile (CDI): TPL2 is significantly activated in intestinal tissues during C. difficile infection (CDI) and upon exposure to C. difficile toxins. TPL2 appears to positively regulate the production of major proinflammatory cytokines and chemokines, which are considered key drivers of intestinal and systemic inflammation in CDI. Studies using TPL2 knockout mice demonstrated increased resistance to CDI, accompanied by significantly reduced production of inflammatory mediators such as TNF-α, IL-6, IL-1β, and KC in the colon. Inhibition or genetic ablation of TPL2 reduced toxin-induced cytokine production by inhibiting the activation of p38, ERK, and JNK pathways. These findings suggest that TPL2 could be a potential therapeutic target for CDI treatment. nih.govresearchgate.netnih.gov

Here is a summary table of TPL2's role in bacterial infection models:

Bacterial PathogenEffect of TPL2 Deficiency/InhibitionKey Findings/Mechanisms
Clostridium difficileIncreased resistance to infection, reduced inflammation. nih.govnih.govReduced production of proinflammatory cytokines (TNF-α, IL-6, IL-1β, KC) via inhibition of p38, ERK, and JNK activation. nih.govnih.gov TPL2 is activated during infection. nih.govresearchgate.net
Mycobacterium tuberculosisIncreased susceptibility to infection, exacerbated disease. austinpublishinggroup.comnih.govaai.orgDysregulation of cytokines, negative regulation of type I IFN by TPL2-ERK1/2 signaling, potential promotion of IL-10 production by excess type I IFN. austinpublishinggroup.comnih.govaai.org miR-144 regulation of TPL2/ERK pathway. cellmolbiol.org
Listeria monocytogenesIncreased pathogen burdens, higher mortality. nih.govaai.orgImpaired signaling through TLR2 and Nod2, essential for IL-1β production. nih.govaai.org
Citrobacter rodentiumGreater bacterial burdens, impaired innate cell recruitment, impaired neutrophil function. austinpublishinggroup.comnih.govnih.govresearchgate.netPromotes neutrophil trafficking, oxidative burst, and bacterial killing. researchgate.net Promotes innate cell recruitment and effector T cell differentiation. austinpublishinggroup.comnih.govnih.gov Regulates claudin expression. researchgate.netnih.gov
Group B StreptococcusIncreased susceptibility. austinpublishinggroup.comDownregulation of type I IFN production. austinpublishinggroup.com

Viral Infection Models (e.g., Influenza virus, FMDV)

TPL2 also plays a role in the host defense against viral infections, influencing antiviral immune responses.

Foot-and-Mouth Disease Virus (FMDV): TPL2 can inhibit FMDV replication both in vitro and in vivo. frontiersin.orgnih.govnih.gov Overexpression of TPL2 decreases FMDV replication, while knockdown or knockout of TPL2 enhances it. frontiersin.org Tpl2 gene deletion leads to increased FMDV-associated mortality in infected suckling mice. frontiersin.org TPL2 promotes the activation of the IRF3/IFN-β signaling pathway, which is crucial for antiviral responses. frontiersin.orgnih.govresearchgate.net The FMDV capsid protein VP1 interacts with TPL2 and can antagonize TPL2-mediated activation of this pathway, facilitating virus replication. frontiersin.orgnih.govnih.govresearchgate.netwoah.org VP1 can also lead to the degradation of TPL2. nih.gov

Here is a summary table of TPL2's role in viral infection models:

Viral PathogenEffect of TPL2 Deficiency/InhibitionKey Findings/Mechanisms
Influenza virusIncreased susceptibility, higher viral loads, reduced cytotoxic T cells, impaired IFNλ production. respiratory-therapy.comuga.edubioquicknews.complos.orgPromotes host protective immunity by integrating innate and adaptive responses. austinpublishinggroup.comresearchgate.net Required for optimal IFNλ production. plos.org Involved in transducing Type I IFN signals and promoting ISG expression. austinpublishinggroup.comresearchgate.netplos.org Promotes expansion of virus-specific CD8+ T cells. researchgate.netplos.org
Foot-and-Mouth Disease VirusIncreased virus replication, increased mortality. frontiersin.orgnih.govInhibits FMDV replication by promoting IRF3/IFN-β signaling pathway activation. frontiersin.orgnih.govresearchgate.net FMDV VP1 protein antagonizes TPL2 activity and can cause TPL2 degradation. frontiersin.orgnih.govnih.govresearchgate.net

Parasitic Infection Models (e.g., Toxoplasma gondii, Leishmania)

TPL2 is also implicated in the immune response to certain parasitic infections, particularly those that induce a Th1 response.

Here is a summary table of TPL2's role in parasitic infection models:

Parasitic PathogenEffect of TPL2 Deficiency/InhibitionKey Findings/Mechanisms
Toxoplasma gondiiImpaired host defense, reduced parasite clearance, decreased IFN-γ. austinpublishinggroup.comnih.govrupress.orgAssociated with a T cell-intrinsic defect, impaired Th1 differentiation, reduced T-bet and Stat4 levels. austinpublishinggroup.comnih.govrupress.org TPL2 is a positive regulator of Th1 responses. austinpublishinggroup.com
LeishmaniaIncreased susceptibility (in MyD88-deficient mice). austinpublishinggroup.comCritical negative regulator of Th1-type adaptive immunity. austinpublishinggroup.com Mediates IL-12 production from T cells, essential for IFN-γ. austinpublishinggroup.com Impaired Th1 differentiation in Tpl2-/- T cells. austinpublishinggroup.com

Cancer Models and Dual Roles of TPL2

TPL2 exhibits a dual role in cancer, acting as both a tumor promoter and, in some contexts, a tumor suppressor, depending on the cancer type and the specific cellular pathways involved. pnas.orgunisr.itnih.gov

Tumorigenesis and Progression in Specific Cancer Types

Elevated TPL2 kinase activity has been linked to promoting tumor growth in various human cancers, often associated with inflammatory diseases. unisr.itnih.gov TPL2 activity can contribute to the recruitment of inflammatory and immune cells and the production of factors that support tumor initiation, promotion, and progression. nih.gov

However, suppressed TPL2 expression has also been observed in different tumor types, and its ablation has been associated with increased tumorigenesis in some experimental models. pnas.orgunisr.it TPL2 is required for an optimal p53 response to genotoxic stress and has been identified as a suppressor of lung carcinogenesis. pnas.orgunisr.it Low TPL2 levels correlate with reduced lung cancer patient survival and accelerated tumor onset and multiplicity in mouse models. pnas.org Mechanistically, TPL2 can antagonize oncogene-induced cell transformation and survival through pathways involving p53. pnas.org

In RAS-mutated cancers, such as pancreatic cancer, TPL2 is being investigated as a therapeutic target. wustl.edu TPL2 is necessary for the upstream activation of both MAPK and NF-κB signaling in these cancer cells. wustl.edu Targeting TPL2 in RAS-mutated cancers is considered a potentially more effective strategy than targeting MEK/ERK or NF-κB alone, as tumor cells can evade inhibition of one pathway by activating the other. wustl.edu Researchers have identified TPL2 as a validated therapeutic target for pancreatic cancer in vitro using a commercially available TPL2 inhibitor. wustl.edu

Here is a summary table of TPL2's role in cancer models:

Cancer Type/ContextRole of TPL2 ModulationKey Findings/Mechanisms
Various CancersElevated activity promotes tumor growth. unisr.itnih.govContributes to inflammatory and immune cell recruitment, production of pro-tumorigenic factors, activation of oncogenic pathways (MAPK, NF-κB, STAT3, AP-1). nih.gov
Lung CancerSuppressed expression associated with increased tumorigenesis. pnas.orgunisr.itActs as a tumor suppressor. pnas.org Required for optimal p53 response. pnas.orgunisr.it Low levels correlate with reduced survival and accelerated tumor development in mice. pnas.org Antagonizes oncogene-induced transformation. pnas.org
RAS-mutated CancersTherapeutic target; inhibition may be beneficial. wustl.eduNecessary for upstream activation of MAPK and NF-κB signaling. wustl.edu Targeting TPL2 aims to overcome resistance mechanisms to single-pathway inhibitors. wustl.edu Validated as an in vitro target in pancreatic cancer. wustl.edu
Chronic Lymphocytic Leukemia (CLL)Downregulation correlated with shorter survival. unisr.itReduced TPL2 might play a role in disease progression. unisr.it Lower expression correlates with reduced overall and failure-free survival. unisr.it
Lung Carcinogenesis Models

Research indicates that TPL2 can function as a suppressor of lung carcinogenesis. Studies using urethane-induced lung tumor models in mice have shown that Tpl2 deficiency leads to accelerated onset and increased multiplicity of lung tumors. biorxiv.orginvivochem.cn Mechanistically, TPL2 was found to counteract oncogene-induced cell transformation and promote survival through a pathway involving p53, downstream of JNK (cJun N-terminal kinase). biorxiv.orginvivochem.cn TPL2 is also required for an optimal p53 response to genotoxic stress. biorxiv.orginvivochem.cn Low levels of TPL2 expression have been correlated with reduced survival in lung cancer patients. biorxiv.orginvivochem.cn Aberrations such as allelic imbalance at the TPL2 locus, upregulation of microRNA-370 targeting TPL2 transcripts, and activated RAS signaling can lead to TPL2 downregulation. biorxiv.orginvivochem.cn

Colon Cancer Models

Research suggests that TPL2 can suppress colon epithelial tumorigenesis. wikipedia.org This suppressive effect is mediated through the negative regulation of the HGF-c-Met pathway. wikipedia.org Tpl2-deficient intestinal myofibroblasts (IMFs) showed increased HGF production and reduced sensitivity to negative feedback by TGF-β3. wikipedia.org

Breast Cancer Models

Studies on breast cancer cell lines have investigated the effects of TPL2 inhibitors. Treatment with a small-molecule chemical inhibitor of TPL2 or luteolin (B72000) (a natural inhibitor) suppressed the growth of certain breast cancer cell lines, such as MCF7, more significantly than others, like MDA-MB-231. fishersci.ca This inhibition was associated with the suppression of the MEK/ERK MAPK pathway in MCF7 cells. fishersci.ca TPL2 may also contribute to breast cancer tumorigenesis through increased expression via gene amplification. fishersci.ca Reduced TPL2 expression in breast cancer cells has been linked to resistance to TRAIL-induced apoptosis, a p53-independent process. wikipedia.org

TPL2 as an Oncogene (e.g., C-terminal truncation)

TPL2 was initially identified as a proto-oncogene due to the tumor-promoting function of its C-terminal truncation product. nih.govscribd.comwikipedia.orgwikipedia.orgcenmed.com C-terminal truncation results in a protein with increased kinase-specific activity, suggesting that the C-terminal region may inhibit TPL2 kinase activity. scribd.comwikipedia.org Additionally, the C-terminus contains a degron sequence (amino acids 435-457) that promotes the proteolysis of full-length TPL2. scribd.comwikipedia.org Consequently, C-terminally truncated TPL2 (TPL2ΔC) exhibits increased protein stability and is expressed at higher levels. scribd.com Oncogenic truncations in TPL2 have been identified in murine tumors and in some human cancers, including a reported instance in a human lung adenocarcinoma, although this appears to be a rare event in lung cancer. scribd.com Overexpression of TPL2 has also been reported in certain tumor types, including breast tumors and large granular lymphocyte proliferative disorders. scribd.com

TPL2 as a Tumor Suppressor (e.g., p53 response)

In contrast to its oncogenic potential, TPL2 can also function as a tumor suppressor under certain conditions. wikipedia.orgwikipedia.orgscribd.comwikipedia.orgmpg.de In lung carcinogenesis, TPL2 acts as a suppressor by contributing to the p53 response to DNA damage caused by genotoxic agents or oncogenic stress. biorxiv.orginvivochem.cn This involves a pathway where TPL2 influences the activity of the tumor suppressor p53, partly by regulating apoptosis. biorxiv.orginvivochem.cnwikipedia.org TPL2 contributes to p53 response through JNK-dependent upregulation of nucleophosmin (B1167650) (NPM), which is required for optimal p53 response. biorxiv.orginvivochem.cnwikipedia.org Low TPL2 levels can lead to diminished JNK and p53 responses, reduced cell death, and accelerated malignant transformation. biorxiv.orginvivochem.cn TPL2 ablation has also been shown to enhance tumor initiation and progression in a chemical-induction mouse skin cancer model. wikipedia.org Furthermore, TPL2 deficiency promoted intestinal inflammation, which was linked to the tumorigenesis of colitis-associated cancer. wikipedia.org

Summary Table of Research Findings Related to TPL2 in Disease Models

Disease ModelKey Findings Related to TPL2Relevant Outline SectionSource Indices
Lung CarcinogenesisFunctions as a suppressor; Low levels correlate with poor survival; Involved in p53 response to stress; Downregulation by RAS, miR-370, allelic imbalance.4.3.1.1, 4.3.3 biorxiv.orginvivochem.cn
Pancreatic Ductal AdenocarcinomaSpecific data not found in provided sources.4.3.1.2-
Colon CancerSuppresses epithelial tumorigenesis via negative regulation of HGF-c-Met pathway.4.3.1.3 wikipedia.org
Breast CancerTPL2 inhibitors suppress growth in some cell lines; Increased expression linked to tumorigenesis; Reduced expression linked to TRAIL resistance.4.3.1.4 wikipedia.orgfishersci.ca
Chronic Lymphocytic LeukemiaDownregulated in patients with poorer prognosis; Correlation between expression and survival.4.3.1.5 wikipedia.org
General Cancer ContextDual role as oncogene (C-terminal truncation) and tumor suppressor (p53 response).4.3.2, 4.3.3 wikipedia.orgwikipedia.orgnih.govscribd.comwikipedia.orgwikipedia.orgcenmed.comwikipedia.orgmpg.de

Role in Tumor Microenvironment and Macrophage Polarization

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and signaling molecules that significantly influences tumor progression. mdpi.complos.orgmdpi.com Macrophages are key components of the TME and exhibit plasticity, polarizing into different functional phenotypes, primarily M1-like and M2-like macrophages. mdpi.comresearchgate.netnih.gov M1 macrophages are generally considered pro-inflammatory and anti-tumoral, while M2 macrophages are anti-inflammatory and often promote tumor growth, angiogenesis, metastasis, and immunosuppression. mdpi.comresearchgate.netnih.gov

Preclinical studies indicate that Tpl2 plays a crucial role in modulating macrophage polarization within the TME. Tpl2 activity has been shown to favor the M2 phenotype, contributing to an immunosuppressive microenvironment that supports tumor progression. nih.govnih.govmdpi.com Conversely, inhibition or ablation of Tpl2 can lead to a shift in macrophage polarization towards the M1 phenotype. nih.gov This repolarization is considered a potential strategy to enhance anti-tumor immunity. nih.gov

Tpl2 is involved in the production of various cytokines and chemokines by immune cells, which further shapes the inflammatory milieu of the TME. nih.govahajournals.orgbmj.comresearchgate.netplos.orgpnas.org For instance, Tpl2 inhibition has been shown to selectively inhibit the production and secretion of pro-inflammatory cytokines such as TNFα, IL-1β, IL-6, and IL-8 in primary human monocytes stimulated by LPS or TNFα. bmj.com This modulation of cytokine profiles by Tpl2 inhibitors can influence the recruitment and activity of other immune cells in the TME, potentially altering the balance between pro- and anti-tumor responses.

Research findings highlight the intricate link between Tpl2 signaling and macrophage function in the context of cancer. For example, in a myeloma model, Tpl2 ablation partially abrogated the M2-polarized transition and/or licensed repolarization of tumor-associated macrophages toward the M1 phenotype. nih.gov This suggests that targeting Tpl2 activity could be a therapeutic approach to promote macrophage tumoricidal activity. nih.gov

Impact on Cancer Cell Proliferation, Survival, and Metastasis

Tpl2 has been implicated in regulating various aspects of cancer cell behavior, including proliferation, survival, and metastasis. Studies have demonstrated that elevated Tpl2 activity is associated with tumorigenesis and cancer progression in several cancer types. mdpi.comnih.gov Tpl2 can promote cancer cell proliferation and survival through the activation of key signaling pathways such as MEK/ERK, NF-κB, STAT3, and AP-1. nih.govnih.gov It can also influence cell cycle progression by negatively regulating proteins like the cyclin-dependent kinase inhibitor p27Kip1 and the tumor suppressor p53. nih.gov

Furthermore, Tpl2 is involved in facilitating the metastatic potential of cancer cells. It can induce epithelial-mesenchymal transition (EMT), enhance cell migration and invasion, and promote angiogenesis. nih.govnih.govtarget.re.krbiocon.re.kr Mechanisms involved include the activation of pathways like FAK/Akt and CXCL12/CXCR4. nih.govtarget.re.kr For instance, in castration-resistant prostate cancer (CRPC), Tpl2 enhanced tumor progression and metastasis through increased cell proliferation, stemness, migration, and invasion abilities via activation of FAK/Akt and CXCL12/CXCR4 signaling pathways. nih.govtarget.re.kr Inhibition of Tpl2 in clear cell renal cell carcinoma (ccRCC) cells suppressed proliferation, clonogenicity, migration, and invasion capabilities. biocon.re.kr

However, it is important to note that the role of Tpl2 in cancer is complex and can be context-dependent. While often acting as an oncogene, some studies suggest a tumor suppressor function in certain cancers, such as lung and skin cancer. nih.govpnas.orgresearchgate.netresearchgate.netplos.org In these cases, reduced Tpl2 expression or loss of function has been associated with increased tumorigenesis and progression. pnas.orgresearchgate.netplos.org For example, Tpl2-deficient mice displayed significantly higher numbers of papillomas and squamous cell carcinomas in a chemical-induction mouse skin cancer model. researchgate.netplos.org This highlights the need to consider the specific cancer type and genetic context when evaluating Tpl2 as a therapeutic target.

Synergistic Effects with Chemotherapy Regimens

Preclinical investigations have explored the potential for combining Tpl2 inhibition with conventional chemotherapy regimens to enhance therapeutic efficacy. Stress-induced signaling pathways, such as NF-κB and MAPK, can contribute to chemoresistance in cancer cells. nih.gov Targeting these pathways with inhibitors like Tpl2 inhibitors may represent a strategy to overcome such resistance. nih.gov

Studies have demonstrated synergistic effects between Tpl2 inhibition and chemotherapy in preclinical models. For instance, in pancreatic ductal adenocarcinoma (PDAC) models, Tpl2 inhibition was shown to synergize with the chemotherapy regimen FIRINOX, leading to a further reduction in tumor burden compared to either treatment alone. nih.govjci.org This suggests that targeting Tpl2 can potentiate the effects of chemotherapy by curbing survival signaling pathways activated by genotoxic stress. nih.gov

Tpl2 in I: Chemical Biology and Inhibitor Characterization

Design Principles for TPL2 Kinase Inhibitors

The design of inhibitors for TPL2 kinase focuses on developing small molecules that can effectively modulate its activity. tandfonline.com A key strategy in designing kinase inhibitors, including those targeting TPL2, involves targeting the ATP-binding site of the enzyme. These inhibitors often act as reversible and ATP-competitive agents, preventing ATP from binding and thus blocking the phosphorylation of downstream substrates. researchgate.net Challenges in the rapid development of TPL2 inhibitors have included the relatively low sequence homology of COT kinase to other serine-threonine kinases and, historically, a lack of detailed structural information for TPL2. researchgate.netresearchgate.net Despite these challenges, the physiological importance of TPL2 in cytokine signaling networks underscores the rationale for developing target-specific small molecule inhibitors. tandfonline.com

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-Activity Relationship (SAR) studies are crucial in identifying the chemical features necessary for potent and selective TPL2 kinase inhibition. These studies involve synthesizing and testing a series of related compounds with systematic structural modifications to understand how these changes impact biological activity. tandfonline.comresearchgate.nettandfonline.comresearchgate.netresearchgate.netnih.govnih.govacs.org

Chemical Scaffolds

Several chemical scaffolds have been explored for the development of TPL2 kinase inhibitors. Among these, quinoline-3-carbonitrile and 1,7-naphthyridine-3-carbonitrile derivatives have been reported as scaffolds for potent TPL2 inhibitors. tandfonline.comresearchgate.nettandfonline.comresearchgate.netnih.govacs.orgtandfonline.comnih.gov Indazole derivatives have also been investigated, with SAR modifications leading to compounds exhibiting good potency. researchgate.netresearchgate.net

Functional Group Modifications and their Impact

Detailed SAR studies on scaffolds like quinoline-3-carbonitriles have provided insights into the impact of functional group modifications on TPL2 kinase inhibition. Quantitative Structure-Activity Relationship (QSAR) models suggest that the inclusion of hydrophobic substituents can enhance TPL2 kinase inhibition. tandfonline.comtandfonline.comresearchgate.netnih.gov Additionally, H-bond donating groups, negative ionic groups, and electron withdrawing groups have been found to contribute positively to TPL2 kinase inhibition. tandfonline.comtandfonline.comresearchgate.netnih.gov Modifications at specific positions on the core scaffold, such as the C-6 and C-8 positions of quinoline/naphthyridine derivatives or the C3 and C5 positions of indazoles, have been shown to influence both potency and selectivity. researchgate.netacs.org For instance, modifications at the C-6 and C-8 positions of 4-anilino-6-aminoquinoline-3-carbonitriles led to compounds with increased inhibition of TNF-α release. acs.org Visual analysis of QSAR models can indicate desirable or undesirable functional groups at certain positions, suggesting that electron withdrawing characteristics at specific ring sites can be prerequisite for activity. tandfonline.com

Selectivity Profile of Tpl2-IN-I over Other Kinases (e.g., EGFR)

Achieving selectivity over other kinases is a critical aspect of developing kinase inhibitors to minimize off-target effects. Studies have investigated the selectivity profile of TPL2 inhibitors, including compounds structurally related to this compound, against a panel of other kinases. researchgate.netresearchgate.netnih.govacs.org For some quinoline-3-carbonitrile and 1,7-naphthyridine-3-carbonitrile derivatives, modifications, particularly at the C-8 position of the scaffold, were found to improve selectivity for TPL2 kinase over Epidermal Growth Factor Receptor (EGFR) kinase. acs.org Some TPL2 inhibitors have demonstrated significant selectivity over kinases such as EGFR, MEK, MK2, p38, and Src. researchgate.netnih.gov This selectivity is important for reducing potential side effects associated with inhibiting other kinases involved in different cellular pathways.

Computational and In Silico Drug Design Methodologies

Computational and in silico drug design methodologies play a significant role in the discovery and optimization of kinase inhibitors, including those targeting TPL2. pharmafeatures.comunibl.orgnih.govresearchgate.netfrontiersin.org These methods complement experimental approaches by providing insights into ligand-protein interactions and predicting the activity of potential inhibitor candidates. pharmafeatures.comnih.gov Approaches such as Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are widely employed. pharmafeatures.comnih.govfrontiersin.org SBDD leverages the three-dimensional structure of the kinase target, while LBDD utilizes information from known active ligands. pharmafeatures.comnih.gov Techniques within these methodologies include molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and virtual screening. pharmafeatures.comunibl.orgnih.govresearchgate.netfrontiersin.org

Pharmacophore-Based Virtual Screening

Pharmacophore-based virtual screening is a pivotal technique within LBDD used to identify potential kinase inhibitors. tandfonline.comresearchgate.nettandfonline.compharmafeatures.comunibl.orgnih.govresearchgate.netfrontiersin.org A pharmacophore model represents the essential spatial arrangement of chemical features required for a ligand to interact effectively with its target protein and elicit a biological response. researchgate.netpharmafeatures.com For TPL2 inhibitors, pharmacophore models are developed based on the characteristics of known active ligands. researchgate.netpharmafeatures.com This model is then used as a query to screen large databases of chemical compounds, rapidly identifying those that possess the necessary structural attributes for potential TPL2 inhibition. researchgate.nettandfonline.compharmafeatures.comunibl.org This approach has been successfully employed to identify potential TPL2 kinase inhibitors by screening databases using developed pharmacophore models. tandfonline.comresearchgate.netnih.govtandfonline.comunibl.org

Key Data Findings from SAR and QSAR Studies:

Structural Feature / ModificationImpact on Tpl2 Kinase InhibitionReference(s)
Hydrophobic substituentsEnhance inhibition tandfonline.comtandfonline.comresearchgate.netnih.gov
H-bond donating groupsPositive contribution tandfonline.comtandfonline.comresearchgate.netnih.gov
Negative ionic groupsPositive contribution tandfonline.comtandfonline.comresearchgate.netnih.gov
Electron withdrawing groupsPositive contribution tandfonline.comtandfonline.comresearchgate.netnih.gov
Modification at C-8 (Quinoline/Naphthyridine)Improved selectivity over EGFR acs.org

Note: This table summarizes general trends observed in SAR/QSAR studies of TPL2 inhibitors, including compounds structurally related to this compound.

Reported IC50 Values for Cot Inhibitor 2 (this compound):

TargetIC50 ValueContextReference(s)
Tpl2 kinase1.6 nMIn vitro kinase assay ontosight.ai
TNF-α0.3 μMLPS-stimulated human blood

Note: this compound is also referred to as Cot Inhibitor 2 in some literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling plays a crucial role in the rational design and optimization of kinase inhibitors, including those targeting Tumor Progression Locus-2 (Tpl2). QSAR seeks to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity. This approach provides valuable insights into the molecular determinants of inhibitory potency and guides the synthesis of novel, more potent analogs.

Studies employing QSAR methodologies, such as 3D-QSAR and pharmacophore modeling, have been instrumental in understanding the structural features that contribute to Tpl2 kinase inhibition researchgate.netnih.govtandfonline.comtandfonline.comnih.gov. For instance, investigations focusing on quinoline-3-carbonitrile derivatives, a class of Tpl2 inhibitors, have successfully generated predictive QSAR models nih.govtandfonline.comtandfonline.com. These models are derived from datasets of compounds with experimentally determined Tpl2 kinase inhibitory activity, typically expressed as IC50 values, which are then converted to pIC50 [-log(IC50)] for QSAR analysis tandfonline.com.

A robust atom-based 3D-QSAR model developed for quinoline-3-carbonitrile derivatives demonstrated excellent statistical parameters, indicating good correlation and predictive power researchgate.netnih.govtandfonline.comtandfonline.com. The model exhibited a high correlation coefficient value (r²) of 0.96, a significant Fisher ratio (F) of 131.9, and good predictive power (q²) of 0.79 researchgate.netnih.govtandfonline.comtandfonline.com. These statistics suggest that the model can reliably predict the activity of new compounds based on their structural features.

The QSAR model derived from these studies provides specific guidelines for designing compounds with enhanced Tpl2 kinase inhibitory potency researchgate.netnih.gov. Key findings from the QSAR analysis indicate that the inclusion of hydrophobic substituents generally enhances Tpl2 kinase inhibition researchgate.netnih.govtandfonline.comtandfonline.com. Furthermore, the presence of hydrogen bond donating groups, negative ionic groups, and electron-withdrawing groups positively contributes to the inhibitory activity researchgate.netnih.govtandfonline.comtandfonline.com. These insights highlight the importance of specific molecular interactions and electronic properties for effective binding to the Tpl2 kinase active site.

The pharmacophore model developed in conjunction with the 3D-QSAR analysis, often a five-point model incorporating features like hydrogen bond acceptors, donors, and hydrophobic regions, is validated and used for virtual screening to identify potential new Tpl2 kinase inhibitors researchgate.netnih.govtandfonline.comtandfonline.com. This integrated approach of pharmacophore modeling and 3D-QSAR allows for the identification of essential chemical features required for activity and provides a spatial representation of the ligand-receptor interactions.

While specific detailed QSAR data solely focused on this compound (PubChem CID 9549300) within the provided search results is limited, the general principles and findings from QSAR studies on related Tpl2 inhibitor series, such as the quinoline-3-carbonitrile derivatives, offer valuable insights into the structural factors likely influencing the activity of this compound. These studies underscore the utility of QSAR methodologies in elucidating structure-activity relationships and guiding the development of potent Tpl2 inhibitors.

QSAR Model Statistics for Quinoline-3-carbonitrile Derivatives as Tpl2 Kinase Inhibitors researchgate.netnih.govtandfonline.comtandfonline.com

ParameterValue
Correlation Coefficient (r²)0.96
Fisher Ratio (F)131.9
Predictive Power (q²)0.79

Advanced Methodologies and Research Approaches in Tpl2 Studies

Genetic Manipulation Techniques

Genetic manipulation techniques are fundamental tools for understanding the in vivo functions of TPL2 by altering its expression or kinase activity in living organisms, primarily mice.

TPL2 Knockout (TPL2-KO) Models

TPL2 knockout (TPL2-KO) mouse models, where the Tpl2 gene has been genetically deleted, have been extensively used to study the physiological roles of TPL2. These models often exhibit altered inflammatory responses and susceptibility to various diseases. For instance, TPL2-KO mice have shown increased susceptibility to Listeria monocytogenes infection. nih.gov In models of inflammatory bone loss and collagen-induced arthritis, TPL2 deficiency provided protection. citeab.com TPL2-deficient mice were also found to be resistant to TNF-induced shock, and their macrophages showed impaired TNF-α production. pnas.org Studies in experimental colitis models demonstrated that TPL2 deficiency reduced inflammation and tissue damage. google.com TPL2-deficient mice exhibited impaired Th1 and Th17 cell differentiation and reduced inflammation in experimental autoimmune encephalomyelitis (EAE). researchgate.net Protection against experimental cerebral malaria and autoimmune myocarditis has also been observed in TPL2-deficient mice. hypothes.isahajournals.org Furthermore, TPL2 deficiency protected against experimental liver fibrosis. researchgate.net Unexpectedly, in a mouse skin carcinogenesis model, TPL2 knockout mice showed enhanced inflammatory response and increased tumor development, suggesting a complex role for TPL2 depending on the context. aacrjournals.orgplos.org

Mouse Model PhenotypeAssociated Condition(s)Key FindingsSource(s)
TPL2-KOListeria monocytogenes infectionIncreased susceptibility. nih.gov nih.gov
TPL2-KOInflammatory bone loss, Collagen-induced arthritisProtection against inflammation and bone loss. citeab.com citeab.com
TPL2-KOTNF-induced shockResistance to shock, impaired macrophage TNF-α production. pnas.org pnas.org
TPL2-KOExperimental colitisReduced inflammation and tissue damage. google.com google.com
TPL2-KOExperimental autoimmune encephalomyelitis (EAE)Impaired Th1/Th17 differentiation, reduced inflammation. researchgate.net researchgate.net
TPL2-KOExperimental cerebral malariaProtection. hypothes.is hypothes.is
TPL2-KOExperimental autoimmune myocarditisProtection. ahajournals.org ahajournals.org
TPL2-KOExperimental liver fibrosisProtection. researchgate.net researchgate.net
TPL2-KOMouse skin carcinogenesis (chemical induction)Enhanced inflammation, increased tumor development. aacrjournals.orgplos.org aacrjournals.orgplos.org
TPL2-KOClostridium difficile infection (CDI)More resistant, reduced proinflammatory cytokine production in intestines. nih.gov nih.gov
TPL2-KOInfluenza infectionMore severe disease, hypercytokinemia, excessive cellular infiltration in lungs during late stages. frontiersin.org frontiersin.org

TPL2 Kinase-Dead (TPL2-KD) Mouse Models

To specifically investigate the role of TPL2's kinase activity, kinase-dead (TPL2-KD) mouse models have been generated. In these models, the Tpl2 gene is mutated such that the protein is expressed but lacks enzymatic activity. TPL2-KD mice have shown similar resistance to TNF-induced shock and impaired macrophage TNF-α production as TPL2-KO mice, confirming the crucial role of kinase activity in these processes. pnas.orgfrontiersin.org TPL2-KD mice also exhibited attenuated microglia and astrocyte activation and reduced brain cytokine levels following acute peripheral LPS challenge. elifesciences.org In a tauopathy model of chronic neurodegeneration, loss of TPL2 kinase activity in TPL2-KD mice reduced neuroinflammation, rescued synapse loss, brain volume loss, and behavioral deficits. hypothes.iselifesciences.orgnih.gov An 18-month aging study using TPL2-KD mice revealed no increased tumorigenesis compared to wild-type mice, but male TPL2-KD mice showed higher body weight and increased incidence of liver steatosis, suggesting a sex-specific role in hepatic lipid metabolism. researchgate.netnih.gov The use of TPL2-KD mice is considered important because of the non-enzymatic role TPL2 plays in stabilizing its interacting partner, ABIN-2. hypothes.is

Mouse Model TypeKey FeatureAssociated Condition(s)Key FindingsSource(s)
TPL2-KDKinase-dead mutationTNF-induced shockResistance to shock, impaired macrophage TNF-α production (similar to TPL2-KO). pnas.orgfrontiersin.org pnas.orgfrontiersin.org
TPL2-KDKinase-dead mutationAcute neuroinflammation (LPS challenge)Attenuated microglia/astrocyte activation, reduced brain cytokine levels. elifesciences.org elifesciences.org
TPL2-KDKinase-dead mutationChronic neurodegeneration (tauopathy model)Reduced neuroinflammation, rescued synapse loss, brain volume, and behavioral deficits; reduced activated microglia and immune cell infiltration. hypothes.iselifesciences.orgnih.gov hypothes.iselifesciences.orgnih.gov
TPL2-KDKinase-dead mutationAging, spontaneous tumorigenesis, lipid metabolismNo increased tumorigenesis; increased body weight and liver steatosis in males. researchgate.netnih.gov researchgate.netnih.gov

Gene Silencing (siRNA, shRNA)

Gene silencing techniques, such as using small interfering RNA (siRNA) and short hairpin RNA (shRNA), are employed to reduce the expression of the TPL2 gene in cellular models. siRNA and shRNA work by triggering the RNA interference pathway, leading to the degradation of target mRNA. researchgate.netnih.gov This method allows for the study of TPL2 function in specific cell types without the need for genetic modification of the entire organism. For example, siRNA knockdown of TPL2 has been shown to reduce inflammatory responses in endothelial cells in vitro. researchgate.netnih.govcenmed.com The efficiency of siRNA-mediated gene silencing can be influenced by factors such as the abundance of the target mRNA. nih.gov shRNA delivered via lentiviruses has been successfully used to achieve stable gene silencing in cells that are difficult to transfect, such as primary cells. nih.govplos.org

Pharmacological Inhibition Studies

Pharmacological inhibition involves the use of small molecules that specifically bind to and inhibit the enzymatic activity of TPL2. These studies are crucial for evaluating the therapeutic potential of targeting TPL2.

In Vitro Cellular Models

Various in vitro cellular models are utilized to study the effects of TPL2 inhibitors on different cell types and biological processes. These models include primary human monocytes, rheumatoid arthritis synoviocytes, macrophage cell lines, retinal pigment epithelial (RPE) cells, endothelial cells, and various cancer cell lines.

In primary human monocytes and rheumatoid arthritis synoviocytes, TPL2 inhibition has been shown to block TNF-α-induced IL-6 production. cenmed.com TPL2 inhibitors effectively block the production of inflammatory cytokines like TNF-α and IL-1β in LPS-stimulated macrophages. nih.govgoogle.comnih.govmrc.ac.ukprobes-drugs.org Studies in RPE cells demonstrated that TPL2 inhibition protects against oxidative stress-induced damage and attenuates CML-induced TPL2 activation, NADPH oxidase, and inflammasome complex activation. ahajournals.orgnih.gov TPL2 inhibition also prevented TNF-α-induced inflammatory responses in human umbilical vein endothelial cells (HUVECs). biorxiv.org Furthermore, TPL2 inhibition has shown the ability to block proliferation and induce apoptosis in certain cancer cell lines, including melanoma and colorectal cancer. nih.gov TPL2 inhibitors have also been used to study the role of TPL2 in regulating microglial inflammatory responses and microglia-mediated neuron death in culture. hypothes.iselifesciences.orgnih.gov

Cell TypeStimulus/ConditionKey Findings with TPL2 InhibitionSource(s)
Primary Human MonocytesTNF-αBlocked IL-6 production. cenmed.com cenmed.com
Rheumatoid Arthritis SynoviocytesTNF-αBlocked IL-6 production. cenmed.com cenmed.com
Macrophage Cell Lines (e.g., LPS-stimulated)LPSBlocked TNF-α and IL-1β production. nih.govgoogle.comnih.govmrc.ac.ukprobes-drugs.org nih.govgoogle.comnih.govmrc.ac.ukprobes-drugs.org
RPE cellsOxidative stress, CMLProtection against damage; attenuated TPL2 activation, NADPH oxidase, inflammasome activation. ahajournals.orgnih.gov ahajournals.orgnih.gov
Endothelial cells (HUVECs)TNF-α, Angiogenic factors (VEGF, bFGF, CXCL1)Prevented inflammatory responses; suppressed tube formation. researchgate.netnih.govbiorxiv.org researchgate.netnih.govbiorxiv.org
Cancer Cell Lines (Melanoma, Colorectal)N/ABlocked proliferation, induced apoptosis. nih.gov nih.gov
Primary MicrogliaLPS ± IFNγReduced proinflammatory cytokine/chemokine and iNOS production; reduced neuron death in co-culture. hypothes.iselifesciences.orgnih.gov hypothes.iselifesciences.orgnih.gov
Human CD8+ T cellsIL-12, anti-CD3Reduced cytokine secretion (IFN-γ, TNF-α) and cytotoxicity (compared to MEK/p38 inhibitors, effect varied). plos.org plos.org
Human bronchial epithelial cells (BEAS-2B)Pseudomonas antigens, TLR ligandsDecreased Pseudomonas-induced IL-6 and IL-8 secretion; promoted IL-33 expression in CFTRdelF508 cells in response to P. aeruginosa. frontiersin.org frontiersin.org

In Vivo Animal Models

Pharmacological inhibition studies in vivo utilize animal models to assess the efficacy of TPL2 inhibitors in complex biological systems and disease settings. Mouse models are commonly used, but other models like rats have also been employed.

TPL2 inhibitors have shown protective effects in mouse models of inflammatory bone loss and collagen-induced arthritis. citeab.com In mouse models of inflammation, TPL2 inhibitors blocked TNF-α and IL-1β production. nih.gov Studies in mouse models of colitis demonstrated that TPL2 inhibition reduced inflammation and tissue damage. google.com TPL2 inhibition reduced inflammation in mouse models of sepsis and arthritis. mrc.ac.ukprobes-drugs.orgbiorxiv.org Amelioration of experimental pancreatitis and acute kidney injury has also been observed with TPL2 inhibition in mice. plos.orgacrabstracts.org In a diabetic rat model, intravitreal injection of a pharmacological inhibitor or neutralizing antibody against TPL2 effectively reduced inflammatory/angiogenic factors and retinal leukostasis, leading to inhibited vascular abnormalities. ahajournals.orgnih.gov TPL2 inhibition also significantly reduced peritoneal dissemination in a mouse model, blocking angiogenesis in tumor nodules. nih.gov In acute neuroinflammation settings in mice, TPL2 kinase activity regulation by inhibitors affected microglia activation states and brain cytokine levels. elifesciences.orgnih.gov

Animal ModelAssociated Condition(s)Key Findings with TPL2 InhibitionSource(s)
Mouse modelsInflammatory bone loss, Collagen-induced arthritisProtection against inflammation and bone loss. citeab.com citeab.com
Mouse modelsInflammation (general)Blocked TNF-α and IL-1β production. nih.gov nih.gov
Mouse modelsColitisReduced inflammation and tissue damage. google.com google.com
Mouse modelsSepsis, ArthritisReduced inflammation, improved outcomes. mrc.ac.ukprobes-drugs.orgbiorxiv.org mrc.ac.ukprobes-drugs.orgbiorxiv.org
Mouse modelsExperimental pancreatitisAmelioration. acrabstracts.org acrabstracts.org
Mouse modelsExperimental acute kidney injuryAmelioration. plos.org plos.org
Diabetic rat modelDiabetic retinopathyReduced inflammatory/angiogenic factors, retinal leukostasis; inhibited vascular abnormalities. ahajournals.orgnih.gov ahajournals.orgnih.gov
Mouse modelPeritoneal dissemination (cancer)Significantly reduced dissemination, blocked angiogenesis in tumor nodules. nih.gov nih.gov
Mouse modelsAcute neuroinflammation (LPS challenge)Affected microglia activation states and brain cytokine levels. elifesciences.orgnih.gov elifesciences.orgnih.gov
Rat LPS-TNFα model of acute inflammationAcute inflammationDose and exposure dependent inhibition of LPS-stimulated TNFα production (using GS-4875). acrabstracts.org acrabstracts.org
Mouse model of Clostridium difficile infectionCDISignificantly reduced intestinal inflammation and production of proinflammatory cytokines (using a specific inhibitor). nih.gov nih.gov

Molecular and Biochemical Analysis Techniques

Molecular and biochemical techniques are fundamental to understanding TPL2's activity, expression, and interactions at a mechanistic level.

Kinase Activity Assays (in vitro kinase assays)

In vitro kinase assays are crucial for directly measuring the catalytic activity of TPL2 and assessing the effectiveness of kinase inhibitors like Tpl2-IN-I. These assays typically involve incubating purified or immunoprecipitated TPL2 with a substrate (such as MEK1, ERK1, or a specific peptide) and a source of phosphate (B84403) (e.g., ATP), often labeled with a radioisotope like 33P. nih.govpnas.orgrndsystems.compnas.org The phosphorylation of the substrate is then quantified to determine TPL2 kinase activity.

Studies have utilized in vitro kinase assays to demonstrate TPL2 activation in response to various stimuli, such as TLR ligands. pnas.org For instance, TPL2 immunoprecipitated from cell lysates after treatment with TLR ligands showed increased capacity to phosphorylate an ERK substrate in a coupled in vitro kinase assay. pnas.org The total amount of immunoprecipitated TPL2 is often analyzed by Western blotting to normalize the kinase assay results. pnas.org Recombinant active TPL2 protein is also available and used in standardized kinase assay procedures with substrates like MEK1 and ERK1. rndsystems.com The specific activity of recombinant TPL2 has been reported in the range of 860-1164 nmol/min/mg using these substrates. rndsystems.com

Research using optimal peptide substrates derived from positional scanning peptide libraries has revealed that the TPL2 complex (with NF-κB1 p105 and ABIN-2) can exhibit altered sensitivities to ATP-competitive inhibitors compared to the isolated TPL2 kinase domain, suggesting the importance of assaying TPL2 in its native complex for identifying more clinically relevant inhibitors. nih.gov

Immunoprecipitation and Western Blotting

Immunoprecipitation (IP) followed by Western blotting is a widely used technique to study TPL2 protein expression levels, post-translational modifications (like phosphorylation), and interactions with binding partners such as NF-κB1/p105 and ABIN-2. aai.orgelifesciences.orgnih.govnovusbio.comthermofisher.compnas.orgresearchgate.netresearchgate.netpnas.org

In IP, a specific antibody against TPL2 or a tagged version of TPL2 (e.g., HA-tagged TPL2) is used to isolate the protein complex from cell lysates. pnas.orgresearchgate.net The immunoprecipitated proteins are then separated by SDS-PAGE and transferred to a membrane for Western blotting. pnas.orgpnas.orgresearchgate.net Western blotting involves probing the membrane with antibodies specific to TPL2, its phosphorylated forms (e.g., phospho-Thr-290 TPL2), or interacting proteins (e.g., p105, phospho-ERK, total ERK). pnas.orgpnas.orgresearchgate.netresearchgate.net This allows for the detection and quantification of the target proteins.

This methodology has been instrumental in showing that TPL2 exists in a complex with p105 and ABIN-2, which is essential for TPL2 stability. researchgate.netnih.govpnas.org Studies have used IP and Western blotting to demonstrate the release of TPL2 from p105 upon cellular stimulation with LPS, a process that is independent of the proteasomal degradation of either TPL2 or p105. researchgate.net Western blotting is also routinely used to assess the phosphorylation status of downstream targets like MEK and ERK, providing insights into the activation of the TPL2-dependent signaling pathway. pnas.orgresearchgate.net Antibodies against TPL2 are available for use in Western blotting across various species, including human, mouse, and rat. novusbio.comthermofisher.com

Gene Expression Analysis (RT-qPCR, RNA Sequencing, Single-Cell RNA Sequencing)

Analyzing gene expression provides crucial information about the transcriptional regulation of TPL2 and its downstream effects on the expression of other genes, particularly those involved in inflammatory and immune responses. frontiersin.orgnih.govbiorxiv.orgelifesciences.orgresearchgate.netnzytech.comresearchgate.netthermofisher.comresearchgate.netlubio.ch

Reverse Transcription quantitative PCR (RT-qPCR) is a sensitive and widely used technique for quantifying the mRNA levels of specific genes. thermofisher.comresearchgate.net It involves converting RNA to cDNA and then amplifying the target cDNA using gene-specific primers and fluorescent detection. thermofisher.com RT-qPCR has been used to analyze TPL2 expression and the expression of pro-inflammatory cytokines and chemokines in various cell types and tissues, including astrocytes and brain tissue. nih.gov

RNA Sequencing (RNA-Seq) provides a comprehensive view of the transcriptome, allowing for the identification and quantification of all RNA molecules in a sample. nzytech.comlubio.ch This hypothesis-free approach is valuable for discovering new genes or pathways affected by TPL2 activity or inhibition. lubio.ch Bulk RNA-Seq has been used to analyze gene expression changes in brain tissue following LPS injection in TPL2-deficient mice, revealing attenuated microglia activation responses. nih.gov

Single-Cell RNA Sequencing (scRNA-Seq) offers an even higher resolution by providing the transcriptome of individual cells within a heterogeneous population. nih.govbiorxiv.orgelifesciences.org This is particularly useful in studying complex tissues like the brain or immune cell populations, allowing researchers to identify specific cell types and their activation states affected by TPL2. nih.govbiorxiv.orgelifesciences.org scRNA-Seq analysis in tauopathy mouse models has shown that loss of TPL2 is associated with reductions in activated microglia subpopulations and infiltrating peripheral immune cells. nih.govbiorxiv.orgelifesciences.org

Flow Cytometry for Immune Cell Profiling

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells in a mixed population, particularly useful for profiling immune cell composition, phenotype, and activation status. frontiersin.orgaai.orgnih.govpnas.orgbiorxiv.orgresearchgate.netnzytech.comresearchgate.net Cells are labeled with fluorescent antibodies specific to cell surface or intracellular markers and then passed through a laser beam, allowing for the detection and quantification of different cell populations.

Flow cytometry has been extensively used in studies involving TPL2-deficient mice or treatment with TPL2 inhibitors to analyze immune cell infiltration and changes in specific immune cell subsets in various tissues, such as lungs, spleen, liver, and brain. frontiersin.orgaai.orgpnas.orgbiorxiv.orgresearchgate.net For example, flow cytometric analysis of lung tissue from influenza-infected Tpl2-/- mice revealed significantly increased total cellularity and absolute numbers of inflammatory monocytes and neutrophils compared to wild-type mice. frontiersin.org Flow cytometry has also been used to measure the frequency of cytokine-producing T cells and regulatory T cells in lymphoid organs and the central nervous system of Tpl2-KO mice. researchgate.net Intracellular protein concentrations, such as cytokines, can also be measured by flow cytometry for functional validation. researchgate.net

Promoter Activity Assays

Promoter activity assays are used to investigate how TPL2 signaling influences the transcriptional initiation of specific genes. These assays typically involve transfecting cells with a reporter construct containing the promoter region of interest cloned upstream of a reporter gene, such as luciferase. pnas.orgplos.orgahajournals.org Changes in reporter gene activity reflect alterations in the transcriptional activity of the cloned promoter.

Studies have utilized promoter activity assays to demonstrate that TPL2 can regulate the transcriptional activity of genes like PSA (Prostate-Specific Antigen) and SDF1α (Stromal Cell-Derived Factor-α). plos.orgahajournals.org For instance, overexpression of activated kinase genes, including TPL2, was shown to induce PSA transcriptional activity in prostate cancer cells. plos.org TPL2 inhibition or gene silencing has also been shown to decrease the binding affinity of transcription factors like ATF4 to promoter regions, such as that of SDF1α, impacting its transcriptional regulation. ahajournals.org Dual-luciferase reporter assays have also been employed to measure the activity of promoters, such as the miR-21 promoter, in response to TPL2 knockdown and TNFα treatment. pnas.org

Cellular Functional Assays

Cellular functional assays are employed to assess the biological consequences of modulating TPL2 activity, such as through the use of inhibitors like this compound, on various cellular processes. These assays provide insights into the roles of TPL2 in inflammation, immunity, cell growth, and other cellular functions.

Examples of cellular functional assays used in TPL2 research include:

Cytokine Production Assays: Measuring the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) from cells, typically using ELISA or multiplex assays, after stimulation and treatment with TPL2 inhibitors or in Tpl2-deficient cells. aai.orgnih.govresearchgate.netelifesciences.orgresearchgate.netpatsnap.comuga.edu Studies have shown reduced secretion of TNFα, MCP-1, and IL-6 from TPL2KO bone marrow-derived macrophages. nih.gov

Cell Proliferation Assays: Assessing the rate of cell growth and division using methods like MTT assays or measuring ³H-thymidine incorporation. patsnap.complos.org TPL2 inhibitors have been shown to suppress the proliferation of certain cancer cell lines. plos.org

Cell Migration Assays: Evaluating the ability of cells to migrate, which is relevant in processes like immune cell trafficking and cancer metastasis. researchgate.netuga.edu TPL2 has been shown to transduce GPCR-mediated signals to promote cell migration. researchgate.net

Cell Differentiation Assays: Studying the effect of TPL2 on the differentiation of various cell types, including immune cells like macrophages and T cells. researchgate.netresearchgate.net TPL2 has been found to regulate M2 macrophage differentiation. researchgate.net

Apoptosis Assays: Measuring programmed cell death, which can be assessed using methods like Annexin V staining or caspase activity assays. pnas.org The combination of TPL2 knockdown and TNFα has been shown to cause synthetic lethality via caspase-8 activation in certain cancer cell lines. pnas.org

Phagocytosis Assays: Evaluating the ability of phagocytic cells, such as macrophages, to engulf particles.

Adhesion Assays: Measuring the adherence of cells to a substrate or to other cells.

These assays, often used in conjunction with the molecular and biochemical techniques described above, provide a comprehensive understanding of the multifaceted roles of TPL2 in cellular biology and the impact of its modulation by compounds like this compound.

Cytokine and Chemokine Secretion Assays

Cytokine and chemokine secretion assays are fundamental tools in studying the impact of TPL2 inhibition on immune and inflammatory responses. These assays measure the levels of various signaling molecules released by cells, providing a direct assessment of the inflammatory state. Studies have consistently shown that TPL2 plays a crucial role in regulating the production of numerous pro-inflammatory cytokines and chemokines.

For instance, research using TPL2 inhibitors has demonstrated a significant reduction in the production of inflammatory cytokines such as TNFα, IL-1α, IL-6, and CXCL1 in stimulated microglia. elifesciences.org Similarly, a TPL2-specific inhibitor dramatically reduced the production of IL-1β, IL-6, TNF-α, and CXCL1 (KC) by bone marrow-derived dendritic cells (BMDCs) and bone marrow-derived macrophages (BMMPs) exposed to Clostridium difficile toxin B (TcdB). researchgate.netasm.org This highlights TPL2's critical role in the inflammatory cascade triggered by bacterial toxins.

In the context of neuroinflammation, TPL2 kinase activity modulates microglial cytokine release. elifesciences.orgnih.govnih.gov Inhibition of TPL2 reduced the release of inflammatory cytokines and inducible nitric oxide synthase (iNOS) induction by stimulated microglia in culture. elifesciences.orgnih.gov Furthermore, in canine dermal fibroblasts, a TPL2 inhibitor reduced IL-1β-induced IL-8 expression and ERK1/2 phosphorylation, suggesting a role for TPL2/ERK1/2 signaling in this process. plos.org

While TPL2 inhibition generally reduces pro-inflammatory cytokine production, its effect can be context-dependent and species-specific. For example, a small molecule TPL2 inhibitor blocked IFN-γ and TNF-α secretion from human cytotoxic T lymphocytes (CTLs), but not from murine effector CTLs. plos.org

Data from cytokine/chemokine secretion assays often involves measuring protein levels in cell supernatants using techniques like ELISA or multiplex immunoassays. elifesciences.orgasm.orgahajournals.org

Cell TypeStimulusTPL2 Inhibition Effect on Cytokine/Chemokine SecretionCytokines/Chemokines MeasuredSource
MicrogliaLPSReduced productionTNFα, IL-1α, IL-6, CXCL1 elifesciences.org
BMDCsTcdBDramatically reduced productionIL-1β, IL-6, KC (CXCL1), TNF-α researchgate.netasm.org
BMMPsTcdBDramatically reduced productionIL-1β, IL-6, KC (CXCL1), TNF-α asm.org
Canine Dermal FibroblastsIL-1βReduced expressionIL-8 plos.org
Human Cytotoxic T Lymphocytes(various)Blocked secretionIFN-γ, TNF-α plos.org
Murine Effector CTLs(various)No block of secretionIFN-γ, TNF-α plos.org
NeutrophilsLPSImpaired TNF secretionTNF nih.gov
MacrophagesLPSReduced TNF-α, IL-1β, IL-8 productionTNF-α, IL-1β, IL-8 researchgate.net

Cell Proliferation and Survival Assays

Cell proliferation and survival assays are employed to investigate the impact of TPL2 inhibition on cell growth, division, and viability. TPL2 has been implicated in regulating cell proliferation and survival in various contexts, including cancer and immune responses. frontiersin.orgpatsnap.com

Studies have shown that TPL2 inhibitors can interfere with cancer cell proliferation and survival. patsnap.com For example, inhibiting TPL2 blocked angiogenesis in tumor nodules and prevented angiogenic factor-induced proliferating cell nuclear antigen (PCNA) in endothelial cells, indicating reduced proliferation. nih.govnih.gov Treatment of human umbilical vein endothelial cells (HUVECs) with angiogenic factors like VEGF, bFGF, or CXCL1 stimulated growth, and this increase was attenuated in the presence of a TPL2 inhibitor. nih.govresearchgate.net In the absence of angiogenic factors, the TPL2 inhibitor alone did not affect HUVEC growth. nih.gov

In the context of T cell immunity, TRAF2 maintains a survival signaling axis involving TPL2 and its downstream kinase ERK in effector and memory CD8 T cells. nih.gov Uncontrolled NIK activation due to the loss of TRAF2 can lead to constitutive degradation of TPL2, causing severe defects in ERK activation and effector/memory CD8 T cell survival. nih.gov

While TPL2 can promote cell proliferation and survival in some contexts, it can also have tumor-suppressing functions. Low TPL2 levels have been linked to reduced p53 activation and resistance to cell death in vitro. pnas.org The combination of TPL2 knockdown and TNFα has been shown to cause synthetic lethality in human carcinoma cell lines by promoting the activation of caspase-8 and the mitochondrial pathway of apoptosis. pnas.org

Proliferation and survival can be assessed using various methods, including MTS assays and analysis of proliferation markers like PCNA and Ki67. nih.govresearchgate.netpnas.org Cell viability can also be measured using assays like CellTiter-Glo or Annexin V/PI staining. pnas.org

Cell TypeStimulus/ContextTPL2 Inhibition Effect on Proliferation/SurvivalAssay Method(s)Source
Endothelial Cells (HUVECs)Angiogenic factors (VEGF, bFGF, CXCL1)Attenuated growth/proliferationMTS assay, PCNA/Ki67 expression nih.govresearchgate.net
Endothelial CellsAngiogenic factorsPrevented PCNA inductionPCNA staining nih.govnih.gov
Effector and Memory CD8 T cellsLoss of TRAF2 (leading to TPL2 degradation)Severe defects in survival(Implied by context) nih.gov
Cancer CellsTPL2 knockdown + TNFαSynthetic lethality (reduced viability)CellTiter-Glo, Annexin V/PI pnas.org
Liver-infiltrating CD4+ T cellsP. acnes priming (in FH model)Specifically inhibited proliferationIn vitro proliferation assay frontiersin.orgresearchgate.net
Cancer Cells (various)(Implied by context of tumor suppression)Reduced cell survival(Implied by context) thno.org

Neurodegeneration and Neuron Death Assays

Research into TPL2 inhibition also extends to its potential role in neurodegeneration and neuron death. Emerging research suggests that TPL2 may play a role in neuroinflammatory conditions. patsnap.com

Studies have found that TPL2 kinase activity is required for microglia-mediated neuron death in vitro. elifesciences.orgnih.govnih.gov In acute in vivo neuroinflammation settings, TPL2 kinase activity regulates microglia activation states and brain cytokine levels. elifesciences.orgnih.gov In a tauopathy model of chronic neurodegeneration, loss of TPL2 kinase activity reduced neuroinflammation and rescued synapse loss, brain volume loss, and behavioral deficits. elifesciences.orgnih.govnih.gov

Assays in this area may involve in vitro co-culture models of microglia and neurons to assess neuron viability, as well as in vivo studies using neurodegenerative disease models to evaluate parameters like synapse loss, brain volume, and behavioral deficits. elifesciences.orgnih.govnih.gov

Model/SystemContextTPL2 Inhibition EffectOutcome MeasuredSource
In vitro microglia-neuron co-cultureMicroglia-mediated neuron deathRescued neurodegeneration/neuron deathNeuron viability elifesciences.orgnih.gov
In vivo tauopathy mouse modelChronic neurodegeneration, neuroinflammationReduced neuroinflammation, rescued deficitsSynapse loss, brain volume loss, behavioral deficits elifesciences.orgnih.govnih.gov
In vivo acute neuroinflammation (LPS challenge)Microglia activation, brain cytokine levelsAmeliorated microglia/astrocyte activationMicroglia/astrocyte activation, brain cytokine levels elifesciences.orgnih.gov

Angiogenesis Assays

TPL2 has been implicated in pathological vascular angiogenesis, and studies using angiogenesis assays investigate the effect of TPL2 inhibition on the formation of new blood vessels. ahajournals.orgnih.govnih.gov

Research has shown that TPL2 inhibitors can thwart endothelial cell function in angiogenesis. nih.govnih.gov Inhibition of TPL2 significantly reduced peritoneal dissemination in a mouse model and blocked angiogenesis in tumor nodules. nih.govnih.gov TPL2 inhibition or ablation by siRNA prevented angiogenic signal-induced tube formation in Matrigel plug assays and aortic ring assays. nih.govnih.gov Inhibiting TPL2 also prevented the chemotactic motility and migration of endothelial cells induced by angiogenic factors. nih.govnih.gov

Mechanistically, TPL2 inhibition by CXCL1 or epidermal growth factor in endothelial cells was associated with inactivation of transcription factors like C/EBPβ, NF-κB, and AP1 and suppression of VEGF expression. nih.govnih.gov This suggests that TPL2 inhibitors can thwart TPL2-regulated VEGF by inactivating transcription factors involved in angiogenic factor-triggered endothelial cell angiogenesis. nih.govnih.gov

Angiogenesis assays include in vitro methods such as endothelial cell tube formation assays, chemotaxis assays, and proliferation assays (as mentioned in 6.4.2). nih.govnih.govresearchgate.net In vivo models like the mouse Matrigel plug assay and assessment of microvessel density in tumors are also used. nih.govnih.govresearchgate.net

Assay TypeModel/SystemTPL2 Inhibition EffectOutcome MeasuredSource
Tumor AngiogenesisMouse modelSignificantly inhibited tumor angiogenesisMicrovessel density (CD31 staining) nih.govnih.gov
Tube Formation AssayHUVECs (stimulated with VEGF, bFGF, CXCL1)Prevented tube formation in a concentration-dependent mannerEndothelial cell tube formation nih.govnih.govresearchgate.net
Aortic Ring AssayEx vivo aortic ringsInhibited endothelial cell sproutingEndothelial cell sprouting nih.govnih.gov
Chemotaxis/Migration AssayEndothelial cellsPrevented chemotactic motility and migrationMigration of endothelial cells nih.govnih.gov
Matrigel Plug AssayMouse modelBlocked VEGF-induced angiogenesisVascularization of Matrigel plugs nih.govresearchgate.net
Endothelial Cell ProliferationHUVECs (stimulated with VEGF, bFGF, CXCL1)Attenuated proliferationCell growth (MTS assay), PCNA/Ki67 expression nih.govresearchgate.net

Oxidative Stress Assessment (e.g., ROS production)

Oxidative stress, often characterized by the production of reactive oxygen species (ROS), is a key factor in various pathological conditions, including inflammation and diabetic complications. TPL2 has been linked to the regulation of oxidative stress. ahajournals.orgresearchgate.net

Studies have shown that TPL2 inhibition can attenuate reactive oxygen species (ROS) production. ahajournals.orgresearchgate.net In the context of diabetic retinopathy, TPL2 inhibition attenuated CML-induced TPL2 activation and NADPH oxidase, and inflammasome complex activation, which are involved in oxidative stress. ahajournals.org

TPL2 is also an essential regulator of ROS production during TLR signaling. nih.govnih.gov While TLRs 2, 4, and 7 directly activate the IKKβ-Tpl2-ERK pathway, TLRs 3 and 9 induce delayed ERK phosphorylation via autocrine ROS signaling, which is generated in a TPL2-dependent manner. nih.govnih.gov

In neutrophils, TPL2 ablation impaired superoxide (B77818) generation in response to the chemotactic peptide fMLP, highlighting TPL2's role in neutrophil oxidative burst. nih.gov

Oxidative stress assessment can involve measuring intracellular ROS levels using fluorescent probes and assays like the Diogenes-based chemiluminescence assay for superoxide production. nih.govresearchgate.net

Cell Type/ContextStimulus/ContextTPL2 Inhibition/Ablation Effect on Oxidative StressMarker/AssaySource
Human RPE cellsCML-induced oxidative stressAttenuated ROS production(Implied by context) ahajournals.org
β-cellsLipotoxicity-induced oxidative stressDecreased intracellular ROS levelsROS assay kit researchgate.net
NeutrophilsfMLP stimulationImpaired superoxide generationDiogenes-based chemiluminescence assay nih.gov
Macrophages (TLR signaling)TLR3 and TLR9 stimulationEssential regulator of ROS production(Implied by context of signaling pathway) nih.govnih.gov
Macrophages (LPS stimulated)Tpl2 ablation (leads to high type I IFN production)Reduced antioxidant gene expressionSOD2, HMOX-1, PRDX5 gene expression aai.org

Bioinformatics and Computational Analysis

Bioinformatics and computational analysis play an increasingly important role in TPL2 research, complementing experimental studies by providing insights into gene expression, signaling pathways, protein interactions, and potential drug targets.

Single-cell RNA sequencing analysis has been used to study the effects of TPL2 kinase inhibition in neurodegeneration models, indicating that protection was associated with reductions in activated microglia subpopulations and infiltrating peripheral immune cells. elifesciences.orgnih.govnih.gov

Bioinformatics analysis tools, such as MetaCore pathway analysis, have been employed to analyze gene expression data and confirm the importance of TPL2 in regulating immune responses and inflammation. nih.gov These analyses can identify enriched pathways and potential transcription factors downstream of TPL2 signaling, such as AP-1 and NF-κB. nih.gov

Computational modeling has also been utilized in the discovery and study of TPL2 inhibitors. Pharmacophore-based virtual screening models have been used to search for new TPL2 inhibitors. frontiersin.org Computational analysis of protein structures and interactions, such as docking studies and molecular dynamics simulations, can provide insights into the binding of inhibitors to TPL2 and the impact of mutations. biorxiv.org Computational models have also been used to identify the role of TPL2 (MAP3K8) in mediating drug resistance in cancer cells. researchgate.net

Public gene expression databases, such as TCGA, are regularly used as a source of reference to confirm gene expression levels of TPL2 in various cancers and correlate them with clinical outcomes. researchgate.netjci.org

Analysis TypeApplication in TPL2 ResearchKey Findings/InsightsSource
Single-cell RNA SequencingStudying effects of TPL2 inhibition in neurodegeneration modelsReductions in activated microglia subpopulations and infiltrating peripheral immune cells associated with protection. elifesciences.orgnih.govnih.gov
Pathway Analysis (e.g., MetaCore)Analyzing gene expression data from TPL2 studiesConfirmation of TPL2's role in immune responses and inflammation; identification of enriched pathways and transcription factors (AP-1, NF-κB). nih.gov
Pharmacophore-based Virtual ScreeningSearching for new TPL2 inhibitorsIdentification of potential TPL2 kinase inhibitors. frontiersin.org
Computational Mutagenesis, Docking, MD SimulationStudying protein interactions (e.g., PrpA-Tpl2) and inhibitor bindingIdentification of key interacting residues; analysis of docking outcomes and protein dynamics. biorxiv.org
Computational ModelingIdentifying mediators of drug resistance in cancerIdentified MAP3K8 (TPL2) as a fundamental mediator of resistance to vemurafenib (B611658) in thyroid cancer stem cells. researchgate.net
Analysis of Public Gene Expression Databases (e.g., TCGA)Correlating TPL2 expression with disease characteristics and outcomes in cancerTPL2 overexpression correlated with metastases and poor outcome in ccRCC; characterization of MAP3K8 point mutations. researchgate.netjci.org
RNA SequencingInvestigating signaling crosstalk and gene expression changes downstream of TPL2 inhibitionDiscovered signaling crosstalk between IRAK4 and MAPK pathway; most TPL2-regulated transcriptional changes mediated via ERK1/2 activation. nih.govjci.org

Future Directions and Unexplored Research Avenues for Tpl2 in I

Investigation of Novel TPL2-Interacting Proteins and Pathways

Understanding the complete interactome of TPL2 is crucial for fully elucidating its diverse roles and identifying potential new therapeutic targets or off-target effects of Tpl2-IN-I. TPL2 is known to exist in a complex with NF-κB1 p105 and ABIN2 in unstimulated cells, an interaction essential for TPL2 protein stability and the regulation of its kinase activity frontiersin.orgnih.govuniprot.orgpnas.org. Upon activation, TPL2 is released from this complex and can then phosphorylate downstream kinases like MEK1/2 and ERK1/2, thereby influencing various cellular processes patsnap.comfrontiersin.orgnih.gov.

Beyond these established interactions and the canonical MEK-ERK pathway, TPL2 has also been shown to activate JNK, p38, and ERK5 to a lesser extent through direct phosphorylation of their upstream MAP2Ks (MKK4, MKK6, and MEK5, respectively) nih.gov. Research also indicates interactions with proteins like AKT1, CHUK, NFKB2, CD40, TRAF6, and KSR2, influencing pathways beyond the core MAPK cascade uniprot.orgwikipedia.org.

Future research with this compound could involve comprehensive proteomic studies, such as affinity purification coupled with mass spectrometry, to identify novel proteins that interact with TPL2 in different cellular contexts and activation states. Given that TPL2's signaling can be cell type- and stimulus-specific, investigating interactions in a variety of cell types (e.g., different immune cell subsets, tissue-resident cells) and under various stimuli (e.g., different pathogen-associated molecular patterns, cytokines) would provide a more complete picture nih.gov. Furthermore, exploring how this compound binding might influence or alter these protein-protein interactions could reveal additional mechanisms by which the inhibitor exerts its effects.

Databases like UniProt and GeneCards provide existing information on MAP3K8 (TPL2) interactions and related pathways, serving as a starting point for such investigations uniprot.orguniprot.orggenecards.org. For instance, UniProt lists interactions with NFKB1, TNIP2 (ABIN2), CD40, TRAF6, and KSR2 uniprot.orguniprot.org. PhosphoSitePlus also curates substrates of MAP3K8, including several MAP2Ks and other proteins, suggesting direct phosphorylation targets beyond the canonical pathway maayanlab.cloud.

Elucidation of TPL2's Role in Specific Disease Pathologies

While TPL2 has been implicated in a range of inflammatory and immune-mediated diseases, its precise role and the therapeutic potential of its inhibition with compounds like this compound may vary significantly depending on the specific disease context. Preclinical studies using TPL2 deficiency or inhibitors have shown beneficial effects in various inflammatory disease models, including inflammatory bowel disease (IBD), psoriasis, pancreatitis, and multiple sclerosis nih.govresearchgate.net. TPL2 is also being explored as a target for rheumatoid arthritis researchgate.netnih.gov.

However, the multifaceted nature of TPL2, sometimes exhibiting anti-inflammatory functions depending on the context, necessitates further investigation into its role in specific pathologies nih.govnih.gov. For example, while TPL2 generally promotes pro-inflammatory responses, it can also negatively regulate the production of certain cytokines like IL-12 and IFN-β in myeloid cells nih.gov.

Future research should focus on:

Expanding the range of disease models: Evaluating the efficacy of this compound in a wider array of preclinical disease models, including those where the role of TPL2 is less characterized, such as specific types of cancer where TPL2 can act as either an oncogene or a tumor suppressor depending on the context nih.govmdpi.com.

Investigating cell-type specific roles: Delving deeper into the specific contributions of TPL2 activity in different cell types within a diseased tissue. For instance, in neuroinflammation, TPL2 kinase activity in microglia has been shown to regulate inflammatory responses and promote neurodegeneration in tauopathy mice nih.govelifesciences.org. Future studies could use cell-type specific genetic manipulation or targeted delivery of inhibitors to discern the precise role of TPL2 in different cell populations during disease progression elifesciences.org.

Understanding context-dependent functions: Further research is needed to understand the factors that determine whether TPL2 exerts pro- or anti-inflammatory effects in a given disease setting. This could involve studying the influence of the local microenvironment, the specific activating stimuli, and the presence of co-signaling pathways.

Studies have already begun to explore TPL2's role in specific conditions like Clostridium difficile infection, where it regulates proinflammatory cytokine production asm.org. Research also suggests a role in diabetic vasculopathy by influencing the inflammasome pathway and angiogenesis ahajournals.org. Investigations into the impact of genetic variants in the TPL2 gene locus on diseases like IBD are also ongoing, highlighting the importance of understanding individual variations in TPL2 function mdpi.com.

Development of Next-Generation TPL2 Kinase Inhibitors

The development of TPL2 inhibitors is an active area of research, with several series of compounds being explored nih.govmdpi.comfrontiersin.orgtandfonline.comresearchgate.net. While this compound represents a tool compound for inhibiting TPL2, the development of next-generation inhibitors with improved properties remains a key future direction.

Areas for future development include:

Enhanced Selectivity: Achieving higher selectivity for TPL2 over other kinases is crucial to minimize off-target effects and potential toxicity nih.gov. Kinome-wide profiling of this compound and future inhibitors would be essential to assess their specificity.

Improved Potency and Pharmacokinetic Properties: Developing inhibitors with increased potency and favorable pharmacokinetic profiles (absorption, distribution, metabolism, excretion) is necessary for potential therapeutic applications.

Novel Scaffolds and Binding Modes: Exploring diverse chemical scaffolds and binding modes beyond ATP-competitive inhibition could lead to the discovery of inhibitors with unique properties and potentially overcome resistance mechanisms. Computational methods like pharmacophore modeling and 3D-QSAR analysis can aid in the design of novel inhibitors frontiersin.orgtandfonline.com.

Targeting TPL2's Scaffolding Function: Beyond its kinase activity, TPL2 also acts as a scaffolding protein, regulating the stability of NF-κB p105 and ABIN2 frontiersin.orgfrontiersin.org. Developing compounds that modulate this scaffolding function, rather than or in addition to kinase activity, could offer alternative therapeutic strategies.

Previous research has identified various chemical series with TPL2 inhibitory activity, including quinoline-3-carbonitriles and indazoles tandfonline.comresearchgate.net. Continued structure-activity relationship studies based on these and novel scaffolds are vital for rational inhibitor design.

Integration of Multi-Omics Data for Comprehensive TPL2 Pathway Mapping

Given the involvement of TPL2 in complex signaling networks and its influence on various cellular processes, integrating multi-omics data is a powerful approach to gain a comprehensive understanding of TPL2-mediated pathways and the effects of its inhibition.

Future research should leverage multi-omics approaches to:

Map Downstream Signaling: Integrate transcriptomics, proteomics, and phosphoproteomics data to comprehensively map the downstream signaling pathways regulated by TPL2 in different cell types and conditions. This can help identify the full spectrum of proteins and phosphorylation events controlled by TPL2 activity and how these are altered by this compound.

Identify Upstream Regulators: Utilize genomics and epigenomics data to identify genetic and epigenetic factors that influence TPL2 gene expression and regulation.

Understand Disease Mechanisms: Integrate multi-omics data from disease models or patient samples with information on TPL2 expression, activity, or genetic variants to gain deeper insights into how TPL2 contributes to disease pathogenesis. This can involve analyzing gene expression, protein levels, post-translational modifications, and metabolite profiles in conjunction with clinical data nih.govbiorxiv.orgresearchgate.netnih.gov.

Predict Inhibitor Response: Employ multi-omics data to identify biomarkers that predict response or resistance to TPL2 inhibitors like this compound. This could involve correlating pre-treatment molecular profiles with treatment outcomes in preclinical studies.

Advanced computational methods and bioinformatics tools are essential for integrating and interpreting large-scale multi-omics datasets nih.govbiorxiv.orgnih.govebi.ac.uk. Pathway-based integration methods can help to understand how groups of molecules influenced by TPL2 perturbation collectively contribute to biological processes or disease phenotypes nih.govresearchgate.net.

Q & A

Q. Table 1: Key Variables in this compound Assays

VariableImpact on ResultsStandardization Tips
ATP concentrationAlters IC50 accuracyUse Km ATP for each kinase
Cell passage numberAffects signaling pathway stabilityLimit to passages 5–15
Inhibitor pre-treatmentInfluences pathway feedback loopsOptimize time (e.g., 1–2 hours)

Q. How should researchers design dose-response studies for this compound in inflammatory disease models?

  • Methodological Answer : Use log-scale concentrations (e.g., 1 nM–10 µM) to capture full dose-response curves. Pair in vitro data with in vivo models (e.g., collagen-induced arthritis or LPS-induced sepsis) to correlate inhibition efficacy with disease biomarkers (e.g., TNF-α, IL-6) . Include vehicle controls and blinded scoring to reduce bias .

Advanced Research Questions

Q. How can conflicting reports on this compound’s off-target effects be systematically addressed?

  • Methodological Answer :

Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits at 1 µM .

Structural Analysis : Compare this compound’s binding mode (via X-ray crystallography/molecular dynamics) with off-target kinases to identify selectivity determinants .

Functional Validation : Use CRISPR-generated kinase-dead cell lines to isolate Tpl2-specific effects .

  • Contradiction Resolution : Cross-reference experimental conditions (e.g., ATP levels, assay pH) from conflicting studies to identify variables influencing selectivity .

Q. Table 2: Resolving this compound Data Contradictions

Conflict SourcePossible CausesResolution Strategy
IC50 variabilityAssay temperature fluctuationsStandardize to 25°C
Divergent in vivo resultsModel genetic background differencesUse congenic strains

Q. What strategies optimize this compound’s pharmacokinetic (PK) properties for preclinical testing?

  • Methodological Answer :
  • Solubility : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability .
  • Metabolic Stability : Conduct microsomal stability assays (human/rodent liver microsomes) to identify metabolic hotspots .
  • Tissue Penetration : Quantify drug levels in target tissues (e.g., spleen, synovium) via LC-MS/MS .

Q. How can multi-omics datasets be integrated to elucidate this compound’s mechanism in cancer models?

  • Methodological Answer :
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed immune pathways .
  • Proteomics : Use phosphoproteomics (e.g., TMT labeling) to map kinase signaling networks .
  • Data Integration : Apply systems biology tools (e.g., STRING, Cytoscape) to overlay omics layers and prioritize hub targets .

Guidelines for Methodological Rigor

  • Data Presentation : Follow journal-specific table formatting (e.g., horizontal lines only, SI unit compliance) .
  • Reproducibility : Include raw data (e.g., uncropped Western blots, flow cytometry gating strategies) in supplementary materials .
  • Ethical Compliance : Disclose animal welfare protocols (e.g., IACUC approval) and data anonymization methods for human-derived samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tpl2-IN-I
Reactant of Route 2
Reactant of Route 2
Tpl2-IN-I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.